N-[(1H-indol-5-yl)methyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
312973-75-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1H-indol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-8(14)13-7-9-2-3-11-10(6-9)4-5-12-11/h2-6,12H,7H2,1H3,(H,13,14) |
InChI Key |
SDHPUAFWPLRIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-[(1H-indol-5-yl)methyl]acetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, appearing in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and potential biological relevance based on related compounds.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and data from closely related analogs.
Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O
-
Molecular Weight: 188.23 g/mol
-
CAS Number: Not assigned.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
Synthesis
A definitive, published protocol for the synthesis of this compound is not available. However, a logical synthetic route would involve the acetylation of (1H-indol-5-yl)methanamine. This precursor is documented and its properties are available in the PubChem database (CID 54791).[2]
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Based on general procedures for N-acetylation of primary amines, a likely experimental protocol is as follows:
-
Dissolution: Dissolve (1H-indol-5-yl)methanamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
-
Acetylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Spectral Data (Predicted)
While experimental spectra for this compound are not available, predicted spectral characteristics can be inferred.
¹H NMR
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene bridge protons, and the acetyl group protons.
¹³C NMR
The carbon NMR spectrum would display signals corresponding to the eight unique carbons of the indole ring, the methylene carbon, the carbonyl carbon, and the methyl carbon of the acetamide group.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, the indole acetamide scaffold is present in numerous compounds with significant pharmacological properties.
Anticancer Activity
Many indole derivatives exhibit anticancer properties through various mechanisms. For instance, related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
The following diagram illustrates a simplified signaling pathway for apoptosis that could be influenced by indole acetamide derivatives.
Caption: Potential mechanism of anticancer activity.
Conclusion
This compound is a molecule of interest due to its indole core structure, which is prevalent in many biologically active compounds. While direct experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and potential properties based on established chemical principles and data from closely related analogs. Further research is warranted to fully characterize its chemical and biological profile, which could unveil novel therapeutic applications.
References
- 1. N-(2-methyl-1H-indol-5-yl)acetamide CAS#: 91350-16-2 [m.chemicalbook.com]
- 2. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-[(1H-indol-5-yl)methyl]acetamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antimicrobial, and antimalarial agents. This document details synthetic routes, experimental protocols, and relevant quantitative data to facilitate research and development in this promising area.
Introduction
The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of therapeutic applications.[1][2] Modifications at the 5-position of the indole ring have been shown to be a fruitful strategy for the development of novel bioactive molecules.[3][4] The this compound core, in particular, has been identified in compounds exhibiting potent biological effects. For instance, derivatives of this scaffold have been investigated as inhibitors of tubulin polymerization for cancer therapy and as agents targeting PfATP4 in the context of malaria.[5][6][7] This guide will explore the key synthetic methodologies for accessing this core structure and its analogs.
Synthetic Pathways
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the final molecule. The most common strategies involve the formation of the C5-methylamine bond followed by N-acetylation, or the direct introduction of the acetamido-methyl group.
A general workflow for the synthesis is depicted below:
Caption: General synthetic strategies for this compound.
Route A: Reductive Amination of Indole-5-carboxaldehyde
A direct and efficient method for the synthesis of the target scaffold is the reductive amination of indole-5-carboxaldehyde. This one-pot reaction involves the formation of an imine intermediate between the aldehyde and acetamide, which is then reduced in situ to the desired N-substituted acetamide.
Key Reagents:
-
Indole-5-carboxaldehyde: A key starting material that can be synthesized via the Vilsmeier-Haack reaction from a suitable 5-substituted indole or is commercially available.[8]
-
Acetamide: Serves as the amine source.
-
Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or 2-picoline borane are commonly used.[9]
Route B: N-Acetylation of 5-(Aminomethyl)indole
This two-step approach involves the initial synthesis of 5-(aminomethyl)indole, followed by its N-acetylation.
Step 1: Synthesis of 5-(Aminomethyl)indole This intermediate can be prepared by the reduction of 5-cyanoindole.
Step 2: N-Acetylation The resulting 5-(aminomethyl)indole is then acetylated using a suitable acetylating agent.
Key Reagents:
-
5-Cyanoindole: A common precursor for the aminomethyl intermediate.
-
Reducing Agent for Nitrile: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) are effective for the reduction of the nitrile group.[10]
-
Acetylating Agent: Acetyl chloride or acetic anhydride in the presence of a base are typically used for the N-acetylation step.[11]
Experimental Protocols
Synthesis of Indole-5-carboxaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings like indoles.
Protocol:
-
To a solution of a 5-substituted indole in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours and then heated to reflux for 5-8 hours.
-
After cooling, the reaction is quenched by the addition of a saturated sodium carbonate solution to adjust the pH to alkaline.
-
The precipitated solid is filtered, dried, and can be further purified by recrystallization to yield the indole-3-carboxaldehyde derivative. Note that for the synthesis of indole-5-carboxaldehyde, an appropriately substituted aniline precursor would be used in a Fischer indole synthesis followed by formylation, or a starting indole with a directing group at the 3-position would be required. A more direct approach starts with 5-substituted anilines.[12]
Synthesis of 5-(Aminomethyl)indole from 5-Cyanoindole
Protocol:
-
To a solution of 5-cyano-3-(3-hydroxypropyl)indole (1.00 g, 0.005 mol) in 30 mL of absolute ethanol, add 10% palladium-on-charcoal (1.00 g).
-
The mixture is hydrogenated on a Parr shaker at 40 psi for 6 hours.
-
The mixture is then filtered through Celite, and the filter cake is washed with additional ethanol.
-
The filtrate is evaporated to give a colorless gum, which can be purified by flash chromatography to afford the desired 5-aminomethyl-indole derivative.[10]
General Procedure for the N-Acetylation of 5-(Aminomethyl)indole
Protocol:
-
Dissolve 5-(aminomethyl)indole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound and related derivatives.
Table 1: Synthesis of Indole-5-carboxaldehyde Derivatives
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 5-Chloro-2-methylaniline | Vilsmeier-Haack | 5-Chloro-1H-indole-3-carbaldehyde | 90 | [12] |
| 5-Bromo-2-methylaniline | Vilsmeier-Haack | 5-Bromo-1H-indole-3-carbaldehyde | 91 | [12] |
| 5-Fluoro-2-methylaniline | Vilsmeier-Haack | 5-Fluoro-1H-indole-3-carbaldehyde | 84 | [12] |
| 5-Hydroxy-2-methylaniline | Vilsmeier-Haack | 5-Hydroxy-1H-indole-3-carbaldehyde | 92 | [12] |
Table 2: Synthesis of N-Substituted Acetamide Derivatives
| Amine | Acetylating Agent | Product | Yield (%) | Reference |
| 1H-Indol-5-amine | 2-Chloroacetyl chloride | 2-Chloro-N-(1H-indol-5-yl)acetamide | - | [13] |
| (5-Substituted benzo[d]thiazol-2-yl)methanamine | 2-Chloro-N-(1H-indol-5-yl)acetamide | N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | 60-70 | [13] |
| 3-Methyl-1H-indole | S-Methyl butanethioate | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | [14] |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promising activity in several therapeutic areas. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer drug development.
Caption: Inhibition of tubulin polymerization by indole acetamide derivatives.
Another area of interest is in the treatment of infectious diseases. Certain N-acetamide indole derivatives have been identified as potent antimalarial agents that target the Plasmodium falciparum ATPase4 (PfATP4).[7] Additionally, some indole-1,3,4-oxadiazole-acetamide hybrids have demonstrated inhibitory effects on HIV-1 Tat-mediated viral transcription.[15][16]
Conclusion
The synthesis of this compound and its derivatives offers a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide, primarily through reductive amination or N-acetylation, provide reliable and adaptable methods for accessing a wide range of analogs. The significant biological activities exhibited by these compounds, particularly in the areas of oncology and infectious diseases, underscore the importance of continued research and development of this promising chemical scaffold. This guide provides a solid foundation for researchers to explore the synthesis and application of these valuable molecules.
References
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. prepchem.com [prepchem.com]
- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Mechanisms of Action for the N-[(1H-indol-5-yl)methyl]acetamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-acetamide core is a privileged scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. The specific substitution pattern on both the indole ring and the acetamide nitrogen dictates the pharmacological profile, leading to interactions with a diverse range of biological targets. This technical guide consolidates the known mechanisms of action for various N-substituted indole-acetamide analogues, offering potential starting points for the characterization of N-[(1H-indol-5-yl)methyl]acetamide.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially exhibit one or more of the following mechanisms of action:
Cytoskeletal Disruption via Tubulin Polymerization Inhibition
A prominent mechanism of action for certain indole-acetamide derivatives is the inhibition of tubulin polymerization, a key process in cell division, making these compounds potent anticancer agents.[1][2]
-
Signaling Pathway: By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][2]
-
Potential Application: Anticancer therapy.
Caption: Inhibition of tubulin polymerization by an indole-acetamide derivative.
Disruption of Ion Homeostasis in Pathogens
Certain N-acetamide indoles have been identified as potent antimalarial agents that target the Plasmodium falciparum ATPase4 (PfATP4).[3]
-
Mechanism: PfATP4 is a crucial ion pump responsible for maintaining low sodium ion concentrations within the parasite. Inhibition of PfATP4 disrupts this ion homeostasis, leading to parasite death.[3]
-
Potential Application: Antimalarial therapy.
Caption: Workflow for identifying PfATP4 as the target of N-acetamide indoles.
Covalent Inhibition of Oncogenic Proteins
Derivatives of N-(azetidin-3-yl)-2-(1H-indol-1-yl)acetamide have been developed as covalent inhibitors of KRASG12C, a mutated protein implicated in several cancers.
-
Mechanism: These compounds form a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein. This irreversible binding locks the protein in an inactive state, inhibiting downstream signaling pathways, such as the MAPK pathway, that promote cell proliferation and survival.[4]
-
Potential Application: Targeted cancer therapy.
Modulation of G-Protein Coupled Receptors (GPCRs)
Indole-based structures are known to interact with a variety of GPCRs. A notable example is the development of a triazolobenzodiazepinone containing an indole-methyl-acetamide moiety as a cholecystokinin 1 (CCK1) receptor agonist.[5]
-
Mechanism: As an agonist, the compound binds to and activates the CCK1 receptor, which is involved in satiety and gastrointestinal function. Gut-selective agonists have been explored for the treatment of obesity.[5]
-
Potential Application: Anti-obesity treatment.
Antimicrobial and Enzyme Inhibition
Various substituted N-(1H-indol-5-yl)acetamides and related structures have demonstrated broad biological activities, including antimicrobial effects and the inhibition of various enzymes.[6][7][8]
-
Targets: These compounds have shown activity against bacterial strains and can inhibit enzymes such as α-glucosidase, butyrylcholinesterase, and lipoxygenase.[8]
-
Potential Application: Anti-infective agents, and therapeutics for metabolic or inflammatory disorders.
Quantitative Data on Related Indole-Acetamide Derivatives
The following table summarizes the reported biological activities for various analogues.
| Compound Class | Target | Assay | Activity Metric | Value | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Tubulin | Antiproliferative (HeLa cells) | IC50 | 0.52 µM | [1] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Tubulin | Antiproliferative (MCF-7 cells) | IC50 | 0.34 µM | [1] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Tubulin | Antiproliferative (HT-29 cells) | IC50 | 0.86 µM | [1] |
| N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivative (1) | KRASG12C | p-ERK Inhibition (MIA PaCa-2 cells) | IC50 | 0.219 µM | [4] |
| N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivative (1) | KRASG12C | Cell Viability (MIA PaCa-2 cells) | IC50 | 0.067 µM | [4] |
| N-acetamide indole (W454) | P. falciparum | Antimalarial Activity | IC50 | < 1 µM | [3] |
| N-acetamide indole (W452) | P. falciparum | Antimalarial Activity | IC50 | < 1 µM | [3] |
| N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g) | Butyrylcholinesterase | Enzyme Inhibition | IC50 | - | [8] |
| N-phenyl-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8b) | Lipoxygenase | Enzyme Inhibition | IC50 | - | [8] |
| N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8q) | α-glucosidase | Enzyme Inhibition | IC50 | - | [8] |
Key Experimental Protocols
General Procedure for Synthesis of N-substituted Indole-Acetamides
The synthesis of N-substituted 2-chloro-N-(1H-indol-5-yl)acetamide can serve as a precursor for a variety of derivatives. A general synthetic route involves the reaction of 1H-indol-5-amine with 2-chloroacetyl chloride in the presence of a base like sodium acetate.[6] The resulting intermediate can then be reacted with various nucleophiles to generate a library of this compound analogues.
Caption: General synthetic scheme for N-substituted indole-acetamides.
Cell-Based Assay for Antiproliferative Activity
To assess anticancer potential, a common method is the MTT or CellTiter-Glo assay.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, HT-29) are cultured in appropriate media.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT or CellTiter-Glo is added to the wells. The resulting colorimetric or luminescent signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. Based on the extensive research into structurally related compounds, potential mechanisms of action for this specific molecule could range from anticancer activity through tubulin polymerization inhibition or KRASG12C covalent binding, to antimalarial effects via PfATP4 inhibition, or modulation of GPCRs. A thorough investigation beginning with broad pharmacological screening, followed by target deconvolution and mechanistic studies, will be essential to elucidate the specific biological profile of this compound. The experimental protocols and known activities of related compounds outlined in this guide provide a strategic framework for initiating such an investigation.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Indole Acetamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] When functionalized with an acetamide group, this heterocyclic system gives rise to indole acetamide derivatives, a class of compounds demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3][4] This technical guide provides an in-depth overview of the biological activities of indole acetamide compounds, presenting quantitative data, key signaling pathways, and detailed experimental protocols to support ongoing research and drug development efforts.
Quantitative Data on Biological Activities
The biological efficacy of indole acetamide derivatives has been quantified across a range of assays. The following tables summarize key findings from various studies, presenting the inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) that are crucial for structure-activity relationship (SAR) analysis.
Table 1: α-Amylase Inhibitory and Antioxidant Activities of Indole-3-Acetamide Derivatives
A study on a series of 24 indole-3-acetamide derivatives identified several compounds with potent α-amylase inhibition, comparable to the standard drug acarbose, as well as significant antioxidant properties.[5][6]
| Compound ID | Substituent on Phenyl Ring | α-Amylase IC₅₀ (µM)[5] | DPPH Scavenging IC₅₀ (µM)[5] | ABTS Scavenging IC₅₀ (µM)[5] |
| 15 | 4-Fluoro | 1.09 ± 0.11 | 0.81 ± 0.25 | 0.35 ± 0.1 |
| 21 | 4-Chloro | 1.76 ± 0.2 | 1.03 ± 0.08 | 0.52 ± 0.02 |
| 13 | 4-Bromo | 2.1 ± 0.1 | 1.11 ± 0.03 | 0.64 ± 0.01 |
| 24 | 4-Thiomethyl | 2.15 ± 0.09 | 1.98 ± 0.04 | 1.15 ± 0.09 |
| 20 | 4-Iodo | 2.14 ± 0.08 | 1.25 ± 0.09 | 0.73 ± 0.04 |
| Acarbose | Standard | 0.92 ± 0.40 | - | - |
Table 2: Anticancer Cytotoxicity of Indole Acetamide Derivatives
Indole acetamide derivatives have shown significant cytotoxic effects against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Cytotoxicity IC₅₀ | Reference |
| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | A549 (Lung) | 12.0 nM | [7] |
| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | K562 (Leukemia) | 10.0 nM | [7] |
| F4 | 1H-indol-3-yl-N-(4-chlorophenyl)acetamide | MCF-7 (Breast) | 12.97 µM | [8] |
| F5 | 1H-indol-3-yl-N-(4-bromophenyl)acetamide | MCF-7 (Breast) | 10.62 µM | [8] |
| 28 | 3-amino-acetamide indole derivative | HCT116 (Colon) | 11.99 µM | [9] |
| 28 | 3-amino-acetamide indole derivative | PC-3 (Prostate) | 14.43 µM | [9] |
| 5 | Indole-aryl-amide derivative | HT29 (Colon) | 6.2 µM | [10] |
| 26 | Indole-thiazolidinedione-triazole hybrid | MCF-7 (Breast) | 3.18 µM | [11] |
Table 3: Anti-HIV-1 Activity of Indole Acetamide Derivatives
Certain indole acetamide derivatives linked to a 1,3,4-oxadiazole scaffold have been identified as potent inhibitors of HIV-1 Tat-mediated transcription.[12][13]
| Compound ID | Derivative Class | Anti-HIV-1 Activity EC₅₀ (µM) |
| 9 | 5-indole-1,3,4-oxadiazol-2-thiol acetamide | 0.17 |
| 13 | 5-indole-1,3,4-oxadiazol-2-thiol acetamide | 0.24 |
Mechanisms of Action and Signaling Pathways
Indole acetamide compounds exert their biological effects through diverse mechanisms, from direct enzyme inhibition to the complex modulation of cellular signaling pathways.
Enzyme Inhibition
-
α-Amylase Inhibition: By inhibiting α-amylase, an enzyme that hydrolyzes complex carbohydrates into glucose, certain indole-3-acetamide derivatives can help control postprandial hyperglycemia, making them potential candidates for anti-diabetic agents.[5]
-
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: ICMT is a post-prenylation modifying enzyme. A series of indoloacetamides related to the selective inhibitor cysmethynil have been studied, with IC₅₀ values ranging from 2 µM to over 50 µM, highlighting this enzyme as a target for these compounds.[14]
-
Transketolase (TKL) Inhibition: Indole-3-acetamide derivatives have been designed as inhibitors of transketolase (TKL), a potential target for herbicides. Compound 7m in one study showed over 95% inhibition of weed growth at 100 mg/L.[15]
-
Tubulin Polymerization Inhibition: Several indole derivatives have been found to inhibit tubulin polymerization, a key mechanism for anticancer drugs that disrupts microtubule dynamics and arrests the cell cycle.[9][11][16]
Anticancer Signaling Pathways
In cancer cells, indole compounds, including acetamide derivatives, can induce apoptosis and inhibit proliferation by modulating multiple signaling pathways.[3][17] Key mechanisms include the induction of cell cycle arrest, inhibition of protein kinases, and modulation of pathways like NF-κB and PI3K/Akt/mTOR.[3][17]
Plant and Microbial Signaling: The Indole-3-Acetamide (IAM) Pathway
In many bacteria and plants, indole-3-acetamide (IAM) is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin.[18][19] This two-step pathway is critical for microorganism-plant signaling.[18]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug discovery. Below are protocols for key experiments commonly cited in the evaluation of indole acetamide compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to assess cell viability.[20]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 3 x 10⁷ cells/L and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole acetamide compounds in the appropriate culture medium. Add the compounds at various final concentrations (e.g., 0.1 to 100 µM) to the wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[16][20]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates at room temperature.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: α-Amylase Inhibition Assay
This assay determines a compound's ability to inhibit the enzymatic activity of α-amylase.[5]
-
Reagent Preparation: Prepare a solution of α-amylase, a starch solution (substrate), and the indole acetamide test compounds at various concentrations. Acarbose is used as a positive control.[5]
-
Assay Reaction: Pre-incubate the enzyme with the test compound (or control) in a buffer solution for a set period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the starch solution to the mixture. Incubate at a controlled temperature (e.g., 37°C).
-
Stopping the Reaction: Terminate the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS) reagent, which also reacts with the reducing sugars produced.
-
Color Development: Heat the mixture to facilitate color development.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to the control wells. The IC₅₀ value is then determined from a dose-response curve.
Workflow for In Vitro Screening
The general workflow for screening and characterizing indole acetamide compounds involves a series of sequential assays to identify hits, confirm their activity, and elucidate their mechanism of action.
Conclusion and Future Outlook
Indole acetamide compounds represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Their demonstrated activities—spanning anticancer, antihyperglycemic, antioxidant, and antiviral applications—highlight their potential to address significant unmet medical needs.[5][7][12] The quantitative data and structure-activity relationships derived from numerous studies provide a solid foundation for the rational design of next-generation derivatives with enhanced potency and selectivity.[14][21] Future research should focus on optimizing lead compounds, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space is poised to yield novel drugs with significant therapeutic impact.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3.4. Cytotoxicity Assay [bio-protocol.org]
- 21. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of N-[(1H-indol-5-yl)methyl]acetamide: A Technical Guide Based on Structurally Related Indole Derivatives
Disclaimer: As of November 2025, a comprehensive search of scientific literature revealed no specific in vitro evaluation data for the compound N-[(1H-indol-5-yl)methyl]acetamide. This technical guide, therefore, presents data and methodologies from studies on structurally related indole derivatives to provide a framework for potential in vitro assessment. The presented findings pertain to these analogs and should not be directly extrapolated to this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of indole-based compounds. It outlines key experimental protocols and summarizes quantitative data from studies on related molecules, offering a blueprint for the in vitro characterization of this compound.
Data from Structurally Related Indole Derivatives
The following tables summarize in vitro data from studies on 5-substituted indole derivatives, which may serve as a reference for designing experiments for this compound.
Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells
| Compound | Description | IC50 (µM) |
| 5 | 5-Nitroindole derivative | 5.08 ± 0.91 |
| 7 | 5-Nitroindole derivative | 5.89 ± 0.73 |
Data extracted from a study on 5-nitroindole derivatives as c-Myc G-quadruplex binders.[1]
Table 2: 5-Lipoxygenase Inhibitory Activity of 2-Amino-5-hydroxyindole Derivatives
| Compound | Description | IC50 (nM) |
| 3n | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | ~300 |
Data from a study on 2-amino-5-hydroxyindoles as inhibitors of human 5-lipoxygenase.[2]
Experimental Protocols for In Vitro Evaluation
The following are detailed methodologies for key experiments that could be adapted for the evaluation of this compound, based on protocols used for structurally similar compounds.
Cell Viability Assay (Based on Alamar Blue Assay)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader. The results are expressed as a percentage of cell viability relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Enzyme Inhibition Assay (Based on 5-Lipoxygenase Assay)
This protocol is used to determine the inhibitory effect of a compound on a specific enzyme.
-
Enzyme Preparation: Recombinant human 5-lipoxygenase (5-LO) is purified.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline) containing necessary co-factors.
-
Compound Incubation: The test compound is pre-incubated with the enzyme for a defined period to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of the enzyme's substrate (e.g., arachidonic acid).
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent.
-
Product Quantification: The amount of product formed is quantified using a suitable method, such as spectrophotometry or chromatography.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.[2]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro screening and a hypothetical signaling pathway that could be investigated for an anticancer indole derivative.
Caption: General workflow for in vitro screening of a test compound.
Caption: Hypothetical signaling pathway for an anticancer indole derivative.
Conclusion
While direct in vitro data for this compound is currently unavailable, the methodologies and findings from studies on structurally related indole derivatives provide a solid foundation for its investigation. The protocols for cell viability and enzyme inhibition assays outlined herein can be readily adapted to characterize its potential biological activities. Future studies are warranted to elucidate the specific in vitro profile of this compound and determine its potential as a therapeutic agent.
References
An In-depth Technical Guide to N-[(1H-indol-5-yl)methyl]acetamide Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs of N-[(1H-indol-5-yl)methyl]acetamide. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, ranging from anticancer to antimalarial properties. This document summarizes key findings from recent scientific literature and patents, presenting data in a structured format to facilitate research and development efforts in this area.
Core Structure and Therapeutic Potential
The this compound scaffold serves as a versatile template for the design of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Modifications at the 1, 3, and 5-positions of the indole ring, as well as alterations to the acetamide side chain, have led to the discovery of potent and selective modulators of various biological targets.
Key therapeutic areas where these analogs have shown promise include:
-
Oncology: Inhibition of tubulin polymerization, targeting of KRASG12C mutations, and modulation of anti-apoptotic proteins like Mcl-1.
-
Infectious Diseases: Development of novel antimalarial agents targeting PfATP4.
-
Metabolic Disorders: Inhibition of enzymes such as xanthine oxidase for the treatment of gout.
Synthetic Strategies
The synthesis of this compound analogs typically involves multi-step reaction sequences. A general synthetic pathway often starts with a substituted indole, followed by functionalization at the desired position to introduce the acetamide side chain.
A representative synthetic approach involves the reaction of a 5-(aminomethyl)indole derivative with an appropriate acylating agent. Alternatively, multi-component reactions and transition metal-catalyzed cross-coupling reactions have been employed to construct the indole core and introduce diversity.[1]
General Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of N-substituted indole acetamide derivatives.
Caption: Generalized synthetic workflow for N-indole acetamide analogs.
Biological Activities and Structure-Activity Relationships (SAR)
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[2][3] These compounds are designed as analogs of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on tubulin.
Signaling Pathway:
The diagram below illustrates the mechanism of action of these indole-based tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition.
Quantitative Data:
The antiproliferative activities of representative compounds against various cancer cell lines are summarized in the table below.
| Compound ID | Modification | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Reference |
| 7d | 2-(4-methyl-1H-pyrazol-1-yl) | 0.52 | 0.34 | 0.86 | [2] |
| CA-4 | Reference Compound | - | - | 0.0027 | [2] |
Experimental Protocol: In Vitro Antiproliferative Assay
-
Cell Culture: Human cancer cell lines (HeLa, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.[2]
N-acetamide indole analogs have been identified as potent inhibitors of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), a key regulator of sodium homeostasis in the malaria parasite.[4][5] Inhibition of PfATP4 leads to disruption of ion balance and parasite death.
Experimental Workflow:
The workflow for the discovery and characterization of these antimalarial compounds is depicted below.
Caption: Workflow for antimalarial drug discovery.
Quantitative Data:
The antiplasmodial activity and PfATP4 inhibitory potential of key analogs are presented below.
| Compound ID | Modification | P. falciparum 3D7 IC₅₀ (µM) | PfATP4 Inhibition (EC₅₀, µM) | Reference |
| 5 (W454) | N-(2-chlorophenyl)-2-(6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide | ~0.5 | ~0.4 | [4][5] |
| 6 (W452) | N-(2-chlorophenyl)-2-(6-(1-methyl-1H-pyrazol-4-yl)-1H-indol-1-yl)acetamide | ~0.5 | ~0.4 | [4][5] |
Experimental Protocol: PfATP4 Inhibition Assay (Na⁺ Influx)
-
Parasite Culture: Trophozoite-stage P. falciparum parasites are isolated and loaded with a sodium-sensitive dye.
-
Compound Incubation: The dye-loaded parasites are incubated with the test compounds.
-
Fluorescence Measurement: Changes in intracellular sodium concentration are monitored by measuring the fluorescence of the dye over time.
-
EC₅₀ Calculation: The effective concentration required to achieve 50% of the maximal effect (EC₅₀) is determined from concentration-response curves.[4][5]
Covalent inhibitors targeting the KRASG12C mutant protein have been developed based on an N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide scaffold.[6] These compounds irreversibly bind to the mutant cysteine residue, inhibiting downstream signaling pathways involved in cell proliferation.
Logical Relationship:
The relationship between structural modifications and cellular potency is outlined below.
Caption: SAR of indole-based KRASG12C inhibitors.
Quantitative Data:
The impact of substitutions on the indole ring on the cellular potency of KRASG12C inhibitors is shown in the table.
| Compound ID | Indole Substitution | p-ERK Inhibition IC₅₀ (µM) | Reference |
| 6 | Unsubstituted | 11.4 | [6] |
| 16 | 2-Cyclopropyl | 0.604 | [6] |
| 18 | 2,7-Dimethyl | 0.299 | [6] |
| 1 | 5-Chloro-2-cyclopropyl-7-methyl | 0.219 | [6] |
Experimental Protocol: p-ERK Inhibition Assay
-
Cell Line: A KRASG12C mutant cancer cell line is used.
-
Compound Treatment: Cells are treated with varying concentrations of the inhibitor.
-
Protein Extraction and Western Blot: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Densitometry and IC₅₀ Calculation: The band intensities are quantified, and the IC₅₀ values for p-ERK inhibition are calculated.[6]
Conclusion
The this compound scaffold and its structural analogs represent a promising area for drug discovery and development. The versatility of the indole core allows for extensive chemical modifications, leading to compounds with diverse and potent biological activities. The data and protocols summarized in this guide provide a valuable resource for researchers aiming to design and synthesize novel therapeutic agents based on this privileged chemical framework. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds into clinical development.
References
- 1. Indole synthesis [organic-chemistry.org]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Indole Derivatives: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery and development of novel therapeutic agents. Its versatile nature allows for a wide array of chemical modifications, leading to compounds with diverse and potent pharmacological activities. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel indole derivatives, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway visualizations.
The Enduring Significance of the Indole Nucleus
The indole ring system, composed of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent chemical reactivity and ability to mimic peptide structures and bind to various enzymes make it an exceptional starting point for drug design.[2] Many clinically used drugs, such as the anticancer agent vincristine, the antihypertensive reserpine, and the antidepressant amedalin, feature the indole core, highlighting its pharmacological importance.[3] Recent research has expanded the therapeutic potential of indole derivatives to include antifungal, antiprotozoal, antiplatelet, antioxidant, and neuroprotective applications.[3]
Modern Synthetic Strategies for Indole Core Construction
The development of efficient and versatile synthetic methodologies is crucial for exploring the chemical space of indole derivatives. While classical methods remain relevant, modern transition-metal-catalyzed reactions have revolutionized the construction of the indole nucleus.
Classical Indole Syntheses
Several named reactions have been the bedrock of indole synthesis for over a century, each with its own advantages and limitations.
-
Fischer Indole Synthesis: This is one of the oldest and most widely used methods, involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]
-
Bischler Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[4]
-
Bartoli Indole Synthesis: This reaction is particularly useful for the synthesis of 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.[5]
-
Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid.[6]
-
Leimgruber-Batcho Indole Synthesis: A two-step process that is highly versatile for producing a wide range of substituted indoles.[7]
-
Madelung Indole Synthesis: This intramolecular cyclization of an N-phenylamide at high temperature is suitable for the synthesis of 2-alkylindoles.[6]
Transition-Metal-Catalyzed Indole Syntheses
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of the indole ring, often with high efficiency, regioselectivity, and functional group tolerance.
-
Palladium-Catalyzed Syntheses: Palladium catalysts are extensively used in various indole syntheses, including the Larock indole synthesis, which involves the annulation of an alkyne with an o-iodoaniline. Recent advancements include palladium-catalyzed tandem cyclization and carbonylation of o-alkynylanilines.[8]
-
Rhodium-Catalyzed Syntheses: Rhodium catalysts have been employed in C-H bond activation and annulation reactions to construct the indole core. For instance, Rh(III)-catalyzed C-H bond annulation of anilines with N-allyl benzimidazoles has been reported.[8]
-
Copper-Catalyzed Syntheses: Copper catalysts are often used in multicomponent reactions for the synthesis of 3-substituted indoles.[1]
The following diagram illustrates a generalized workflow for the discovery of novel bioactive indole derivatives.
Caption: A generalized workflow for the discovery of novel bioactive indole derivatives.
Quantitative Data on Novel Indole Derivatives
The following tables summarize quantitative data for recently discovered indole derivatives with notable biological activities.
Table 1: Synthetic Yields of Novel Indole Derivatives
| Entry | Synthetic Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Fischer Indole Synthesis | PPA | - | 80 | 2 | 85 | [6] |
| 2 | Larock Indole Synthesis | Pd(OAc)₂, PPh₃ | DMF | 100 | 12 | 78 | [8] |
| 3 | Rh(III)-Catalyzed C-H Annulation | [RhCp*Cl₂]₂, AgSbF₆ | DCE | 80 | 24 | 72 | [8] |
| 4 | Bartoli Indole Synthesis | Vinyl-MgBr | THF | 0 to rt | 3 | 65 | [5] |
| 5 | Microwave-Assisted Synthesis | Montmorillonite K-10 | - | 120 (MW) | 0.5 | 92 | [9] |
Table 2: Biological Activity of Novel Indole Derivatives
| Compound | Target | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Indole-acrylamide derivative | Tubulin Polymerization | MCF-7 (Breast Cancer) | Anticancer | 0.45 | [10] |
| Pyrazolinyl-indole derivative | EGFR | Leukemia | Anticancer | 10 | [10] |
| Indole-oxadiazole hybrid | α-glucosidase | - | Antidiabetic | 9.37 | [11] |
| Thiophene-imidazole-indole | - | C. albicans | Antifungal | <6 (MIC) | [12] |
| Bisindolyl-substituted cycloalkane | - | MRSA | Antibacterial | <34 mm (Zone of Inhibition) | [12] |
Detailed Experimental Protocols
This section provides representative experimental protocols for the synthesis of novel indole derivatives.
General Procedure for Palladium-Catalyzed Larock Indole Synthesis[8]
To a solution of o-iodoaniline (1.0 mmol) and a terminal alkyne (1.2 mmol) in anhydrous DMF (5 mL) was added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol). The reaction mixture was stirred at 100 °C for 12 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired indole derivative.
General Procedure for Microwave-Assisted Synthesis of Bis(indolyl)methanes[9]
A mixture of indole (2.0 mmol), an aldehyde (1.0 mmol), and Montmorillonite K-10 (100 mg) was subjected to microwave irradiation at 120 °C for 3-5 minutes. After completion of the reaction, the mixture was cooled to room temperature and triturated with ethanol. The solid product was collected by filtration, washed with cold ethanol, and dried to afford the pure bis(indolyl)methane.
Signaling Pathways Modulated by Novel Indole Derivatives
The therapeutic effects of indole derivatives are often attributed to their ability to modulate specific signaling pathways involved in disease pathogenesis. The following diagram illustrates the inhibition of the EGFR signaling pathway by a novel pyrazolinyl-indole derivative, a mechanism relevant to its anticancer activity.[10]
Caption: Inhibition of the EGFR signaling pathway by a pyrazolinyl-indole derivative.
Conclusion and Future Perspectives
The discovery and synthesis of novel indole derivatives remain a vibrant and highly productive area of research in medicinal chemistry. The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the identification of new and improved therapeutic agents. The integration of computational drug design, high-throughput screening, and mechanism-of-action studies will be instrumental in accelerating the translation of promising indole-based compounds from the laboratory to the clinic. The versatility of the indole scaffold ensures its continued prominence in the quest for novel treatments for a wide range of human diseases.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D [sites.pitt.edu]
- 5. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
An In-depth Technical Guide on the Potential Therapeutic Targets of N-[(1H-indol-5-yl)methyl]acetamide
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the current understanding of its mechanism of action, potential therapeutic targets, and the experimental evidence supporting these findings. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Recent research has illuminated the diverse pharmacological activities of various indole-containing compounds. While direct studies on this compound are limited, the broader class of indole acetamides has been shown to interact with a range of biological targets, suggesting potential avenues of investigation for this specific molecule. This guide will synthesize the available information on related compounds to infer and propose potential therapeutic targets for this compound.
Potential Therapeutic Targets
Based on the pharmacological profiles of structurally similar indole acetamide derivatives, several potential therapeutic targets can be postulated for this compound. These include receptors, enzymes, and other proteins implicated in various disease pathologies.
Tubulin Polymerization Inhibition
A significant body of research points to the role of indole derivatives in the inhibition of tubulin polymerization, a critical process in cell division. This makes them attractive candidates for anticancer drug development.
Mechanism of Action: Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29.[1][2] Mechanistic studies revealed that these compounds induce apoptosis and cause cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization, acting in a manner similar to colchicine.[1][2] This interference with microtubule dynamics is a well-established strategy for developing novel microtubule-targeting agents (MTAs).[2]
Supporting Data:
| Compound | Cell Line | IC50 (µM) |
| Compound 7d | HeLa | 0.52[1][2] |
| MCF-7 | 0.34[1][2] | |
| HT-29 | 0.86[1][2] |
Experimental Protocol: In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds was evaluated using the MTT assay.
-
Cell Seeding: Cancer cell lines (HeLa, MCF-7, HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was replaced with 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathway:
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
PfATP4 Inhibition in Malaria
The N-acetamide indole chemotype has been identified as a promising class of antimalarial agents.[3] The primary target for these compounds is the Plasmodium falciparum ATPase4 (PfATP4).[3]
Mechanism of Action: PfATP4 is a crucial ion pump responsible for maintaining sodium ion homeostasis in the malaria parasite. Inhibition of PfATP4 disrupts this balance, leading to parasite death. Whole-genome sequencing of resistant parasite strains has confirmed mutations in the pfaft4 gene.[3]
Experimental Protocol: Asexual Stage Activity Assay
The in vitro activity against P. falciparum is determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 strain) are cultured in human erythrocytes.
-
Compound Addition: The synchronized parasite cultures are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: The cells are lysed, and the DNA is stained with SYBR Green I.
-
Fluorescence Measurement: Fluorescence is measured using a fluorescence plate reader.
-
IC50 Determination: The IC50 values are calculated by fitting the fluorescence data to a dose-response curve.
Experimental Workflow:
Caption: Workflow for assessing antimalarial activity.
Cholecystokinin 1 (CCK1) Receptor Agonism
Derivatives of indole acetamide have been explored as agonists for the cholecystokinin 1 (CCK1) receptor, a target for the treatment of obesity.[4]
Mechanism of Action: CCK1 receptors are involved in regulating satiety and food intake. Agonism of these receptors can lead to a reduction in food consumption. A specific triazolobenzodiazepinone derivative containing an indol-3-ylmethyl group demonstrated potent CCK1 receptor agonist activity and significantly reduced food intake in rodents with minimal systemic exposure.[4] This suggests that the indole motif is important for activity at this receptor.
Experimental Protocol: In Vivo Food Intake Study
The effect on food intake is assessed in a rodent model.
-
Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to a reverse light-dark cycle.
-
Fasting: Animals are fasted for a predetermined period (e.g., 18 hours) with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Food Presentation: A pre-weighed amount of standard chow is provided at the beginning of the dark cycle.
-
Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake is calculated and compared between the treated and vehicle groups.
Logical Relationship Diagram:
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Analysis of N-[(1H-indol-5-yl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
- A comprehensive guide to the spectroscopic properties of N-[(1H-indol-5-yl)methyl]acetamide, including detailed data and experimental protocols. This document aims to serve as a foundational resource for the characterization and analysis of this compound in research and development settings.
Introduction
This compound is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The acetamide functional group, linked to the indole core via a methyl bridge at the 5-position, contributes to the molecule's unique physicochemical properties and potential biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in drug discovery and development.
This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield a complete, unified set of experimentally determined spectroscopic data specifically for this compound. The following sections, therefore, present predicted data and general characteristics based on the analysis of structurally similar compounds and foundational spectroscopic principles. This information provides a strong predictive framework for researchers working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole ring, the methylene bridge, the acetamide group, and the N-H protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Indole N-H | 8.0 - 8.2 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |
| Aromatic C-H (Indole Ring) | 6.5 - 7.6 | Multiplets | Specific shifts and coupling patterns will depend on the substitution pattern. |
| Methylene (-CH₂-) | ~4.4 | Doublet | Coupled to the amide N-H proton. |
| Amide N-H | ~5.8 | Triplet | Coupled to the methylene protons. |
| Acetyl Methyl (-CH₃) | ~2.0 | Singlet |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic C (Indole Ring) | 100 - 140 |
| Methylene (-CH₂-) | ~45 |
| Acetyl Methyl (-CH₃) | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium-Strong |
| N-H Stretch (Amide) | 3250 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Molecular Ion Peak:
-
[M]+: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O), which is 188.23 g/mol .
-
[M+H]+: In electrospray ionization (ESI) or chemical ionization (CI), a prominent peak is expected at m/z 189.24.
Expected Fragmentation Pattern:
The fragmentation of this compound is likely to proceed through cleavage of the amide bond and the bond between the methylene group and the indole ring.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the reviewed literature. However, standard protocols for the analysis of similar organic compounds can be readily adapted.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for N-H protons.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts and fragmentation patterns.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of N-[(1H-indol-5-yl)methyl]acetamide
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative of interest in pharmaceutical research and drug development. Comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for this class of compounds.
Experimental Protocol
A typical HPLC method for analyzing indole derivatives can be adapted for this compound. The following protocol is a general guideline and may require optimization.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 10% acetonitrile in water, ramping up to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Indole-containing compounds typically have strong UV absorbance around 220 nm and 280 nm. Monitor at both wavelengths.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Data Presentation
Table 1: Representative HPLC Data for this compound
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Retention Time (Rt) | To be determined experimentally |
| Purity (Area %) | >98% |
| Detection Wavelength | 220 nm / 280 nm |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Experimental Protocol
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Procedure:
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol. For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
MS Parameters:
-
Ionization Mode: Positive ESI is expected to be effective, detecting the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage: ~3.5 kV.
-
Cone Voltage: ~30 V.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
Data Presentation
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Exact Mass | 188.0950 |
| Ionization Mode | ESI+ |
| Expected Ion ([M+H]⁺) | m/z 189.1028 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~10.9 | br s | 1H | Indole N-H |
| H-4 | ~7.5 | d | 1H | Indole H-4 |
| H-7 | ~7.3 | d | 1H | Indole H-7 |
| H-2 | ~7.2 | t | 1H | Indole H-2 |
| H-6 | ~7.0 | dd | 1H | Indole H-6 |
| H-3 | ~6.4 | t | 1H | Indole H-3 |
| -CH₂- | ~4.4 | d | 2H | Methylene (-CH₂-) |
| -NH- | ~8.2 | t | 1H | Amide N-H |
| -CH₃ | ~1.9 | s | 3H | Acetyl (-CH₃) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | ~170.0 | Carbonyl C | ||
| C-7a | ~135.5 | Indole C-7a | ||
| C-5 | ~128.5 | Indole C-5 | ||
| C-3a | ~127.0 | Indole C-3a | ||
| C-2 | ~124.5 | Indole C-2 | ||
| C-6 | ~121.0 | Indole C-6 | ||
| C-4 | ~111.0 | Indole C-4 | ||
| C-7 | ~110.5 | Indole C-7 | ||
| C-3 | ~101.5 | Indole C-3 | ||
| -CH₂- | ~43.0 | Methylene (-CH₂-) | ||
| -CH₃ | ~23.0 | Acetyl (-CH₃) |
Note: Predicted chemical shifts are estimates and actual values may vary depending on the solvent and other experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the logical flow of how different analytical techniques contribute to the comprehensive characterization of the compound.
Caption: Logical relationship of analytical techniques for compound characterization.
Application Notes and Protocols for N-[(1H-indol-5-yl)methyl]acetamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is a novel indole derivative with potential applications in cancer research. Structurally related indole compounds have demonstrated efficacy as antiproliferative and pro-apoptotic agents.[1][2][3] These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of this compound in various cancer cell lines. The methodologies described herein are standard cell-based assays for characterizing the in vitro pharmacological profile of new chemical entities.
Data Presentation
The antiproliferative activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined following a 72-hour incubation period.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HepG2 | Liver Cancer | 12.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of N-[(1H-indol-5-yl)methyl]acetamide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative with potential therapeutic applications. While specific in vivo data for this compound is not extensively published, compounds with similar structural motifs have demonstrated activity as inhibitors of tubulin polymerization.[1][2] These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][4][5] This application note provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound in a rodent xenograft model, a standard preclinical model for cancer drug development.[6] The protocols outlined below are designed to ensure reproducible and ethically sound experimental conduct, adhering to established guidelines for animal welfare in cancer research.[7][8][9]
Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition
This compound is hypothesized to act as a microtubule-destabilizing agent. By binding to tubulin, it inhibits the polymerization of microtubules. This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.[5] Prolonged mitotic arrest activates apoptotic pathways, resulting in programmed cell death of the cancerous cells.[3][4]
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Animal Models and Husbandry
-
Species: Athymic Nude Mice (Foxn1nu) or other immunocompromised strains (e.g., NOD/SCID).[10]
-
Age and Weight: 6-8 weeks old, 18-22 grams.
-
Husbandry: Animals should be housed in specific pathogen-free (SPF) conditions in individually ventilated cages.[11] Standard chow and water should be provided ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[9]
Cell Culture and Xenograft Implantation
-
Cell Line: A suitable human cancer cell line (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) should be selected based on the research question.
-
Cell Preparation: Cells are cultured in appropriate media and harvested during the exponential growth phase. Cell viability should be >95% as determined by trypan blue exclusion.
-
Implantation:
Drug Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The formulation should be prepared fresh daily.
-
Dosing:
-
Dose Selection: A pilot dose-ranging study should be conducted to determine the maximum tolerated dose (MTD). Based on this, select at least two dose levels for the efficacy study (e.g., low dose and high dose).
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical efficacy studies.[10][14] Oral gavage (PO) can also be considered if oral bioavailability is anticipated.[15]
-
Frequency: Dosing can be once daily (QD) or as determined by pharmacokinetic studies.
-
-
Administration Protocol:
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach a palpable size (approximately 50-100 mm³).[12]
-
The groups should include:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Administer the assigned treatment according to the predetermined schedule for a specified duration (e.g., 21-28 days).
-
Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor dimensions (length and width) twice weekly using digital calipers.[1][2][16] Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[12][17][18]
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Humane Endpoints: Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if severe signs of toxicity are observed, in accordance with IACUC guidelines.[8]
Endpoint Analysis
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3), or Western blotting to confirm the mechanism of action.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
| Table 1: Tumor Growth Inhibition |
| Treatment Group |
| Vehicle Control |
| This compound (Low Dose - [X] mg/kg) |
| This compound (High Dose - [Y] mg/kg) |
| Positive Control ([Z] mg/kg) |
| Mean Tumor Volume at Day [Final] (mm³ ± SEM) |
| [Value] |
| [Value] |
| [Value] |
| [Value] |
| Tumor Growth Inhibition (%) |
| - |
| [Value] |
| [Value] |
| [Value] |
| Table 2: Systemic Toxicity Assessment |
| Treatment Group |
| Vehicle Control |
| This compound (Low Dose - [X] mg/kg) |
| This compound (High Dose - [Y] mg/kg) |
| Positive Control ([Z] mg/kg) |
| Mean Body Weight Change at Day [Final] (% ± SEM) |
| [Value] |
| [Value] |
| [Value] |
| [Value] |
| Treatment-Related Deaths |
| [Value] |
| [Value] |
| [Value] |
| [Value] |
Experimental Workflow Visualization
Caption: Workflow for in vivo efficacy study of this compound.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 3. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 7. awionline.org [awionline.org]
- 8. norecopa.no [norecopa.no]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. Mouse xenograft tumor model [bio-protocol.org]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo mouse xenograft tumor model [bio-protocol.org]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumorvolume.com [tumorvolume.com]
- 17. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Indole Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of indole acetamide derivatives against various biological targets. The following sections cover assays for antiviral, antimalarial, herbicidal, and antihyperglycemic applications.
Antiviral Screening: HIV-1 Tat-Mediated Transcription Inhibition
This assay is designed to identify indole acetamide derivatives that inhibit the transcriptional activation of the HIV-1 promoter (Long Terminal Repeat - LTR) by the viral Tat protein. A dual-luciferase reporter system is employed for sensitive and robust high-throughput screening.[1][2]
Signaling Pathway: HIV-1 Tat-Mediated Transcription
The HIV-1 Tat protein is crucial for viral replication. It binds to the Trans-Activation Response (TAR) element on the nascent viral RNA, recruiting cellular factors like P-TEFb (composed of CDK9 and Cyclin T1). This complex then hyperphosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to efficient transcriptional elongation and robust viral gene expression.[3][4] Inhibitors can disrupt this process by interfering with Tat-TAR binding or the recruitment of cellular cofactors.
Caption: HIV-1 Tat signaling pathway and point of inhibition.
Experimental Workflow
References
- 1. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. Inhibition of HIV-1 Tat-Mediated Transcription by a Coumarin Derivative, BPRHIV001, through the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: A Sensitive and Robust LC-MS/MS Method for the Quantification of N-[(1H-indol-5-yl)methyl]acetamide in Human Plasma
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative with potential pharmacological significance. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. This approach provides excellent selectivity and a wide dynamic range, making it suitable for high-throughput analysis in a research or clinical setting.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Methodology
1. Materials and Reagents
-
This compound (analytical standard)
-
This compound-d3 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
Table 1: LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) was used for quantification. The precursor and product ions for the analyte and internal standard are listed below.
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 203.1 | 144.1 | 30 | 20 |
| This compound-d3 | 206.1 | 147.1 | 30 | 20 |
Experimental Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare separate QC working solutions at low, medium, and high concentrations.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples.
2. Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Data Presentation and Analysis
1. Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 5,234 | 98,765 | 0.053 | 1.02 | 102.0 |
| 5 | 26,170 | 98,543 | 0.266 | 4.98 | 99.6 |
| 10 | 53,480 | 99,123 | 0.540 | 10.1 | 101.0 |
| 50 | 265,400 | 98,987 | 2.681 | 49.5 | 99.0 |
| 100 | 532,100 | 99,345 | 5.356 | 100.2 | 100.2 |
| 500 | 2,650,500 | 98,876 | 26.806 | 498.9 | 99.8 |
| 1000 | 5,310,000 | 99,012 | 53.629 | 1001.5 | 100.2 |
2. Method Validation Summary
The method was validated according to regulatory guidelines.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Accuracy (%) | 85 - 115% |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Selectivity | No significant interference observed at the retention time of the analyte and IS. |
| Matrix Effect | Compensated by the use of a stable isotope-labeled internal standard. |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it well-suited for supporting pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard ensures reliable and accurate quantification by compensating for any potential matrix effects.
Application Note: Protocol for Determining the Cytotoxicity of N-[(1H-indol-5-yl)methyl]acetamide
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is a synthetic compound belonging to the indole family. Indole derivatives have garnered significant interest in oncological research due to their potential as anticancer agents.[1] Many indole-containing compounds have been shown to induce cell death in cancer cells through various mechanisms, including the modulation of signaling pathways responsible for apoptosis and cell cycle arrest.[1][2] Some indole alkaloids interfere with microtubule function, leading to cell cycle arrest and cell death.[1] Given the therapeutic potential of this class of compounds, it is crucial to establish a robust protocol to evaluate the cytotoxic effects of novel derivatives such as this compound.
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound. The described methodologies include the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) apoptosis assay.
Experimental Protocols
Cell Culture and Compound Preparation
A human cancer cell line, such as the human liver cancer cell line (HepG2), is a suitable model for initial cytotoxicity screening of indole-based compounds.[3]
Materials:
-
HepG2 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[4][5]
Materials:
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH release.[4]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability of HepG2 Cells Treated with this compound (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 90 ± 5.5 |
| 10 | 85 ± 6.1 | 75 ± 4.9 | 60 ± 6.3 |
| 50 | 60 ± 5.8 | 45 ± 5.3 | 30 ± 4.7 |
| 100 | 40 ± 4.2 | 25 ± 3.9 | 15 ± 3.1 |
| IC₅₀ (µM) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Table 2: Cytotoxicity in HepG2 Cells Treated with this compound (LDH Assay)
| Concentration (µM) | 24h Cytotoxicity (%) | 48h Cytotoxicity (%) | 72h Cytotoxicity (%) |
| 0 (Vehicle) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 1 | 7 ± 1.4 | 10 ± 2.1 | 15 ± 2.5 |
| 10 | 20 ± 2.9 | 30 ± 3.5 | 45 ± 4.1 |
| 50 | 45 ± 4.3 | 60 ± 5.2 | 75 ± 5.9 |
| 100 | 65 ± 5.8 | 80 ± 6.4 | 90 ± 6.8 |
Table 3: Apoptosis Analysis of HepG2 Cells Treated with this compound for 48h
| Concentration (µM) | Viable (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Vehicle) | 95 ± 2.1 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.4 |
| 10 | 80 ± 3.5 | 10 ± 1.2 | 5 ± 0.8 | 5 ± 0.9 |
| 50 | 40 ± 4.2 | 35 ± 2.8 | 15 ± 1.9 | 10 ± 1.5 |
| 100 | 15 ± 2.9 | 50 ± 4.1 | 25 ± 3.3 | 10 ± 1.7 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Indole-Induced Apoptosis
Many indole compounds exert their anticancer effects by modulating key signaling pathways.[2][7] For instance, they can induce apoptosis through the intrinsic pathway, often involving the regulation of Bcl-2 family proteins and the activation of caspases.[1] Some indole alkaloids have also been reported to affect the MAPK signaling pathway, which is crucial in cell proliferation and apoptosis.[7][8]
Caption: Hypothetical signaling pathway for indole-induced apoptosis.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds [mdpi.com]
- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-[(1H-indol-5-yl)methyl]acetamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and oncology due to their diverse biological activities. The indole scaffold is a key structural motif in numerous natural and synthetic molecules with potent anti-cancer properties. While this compound itself is a less-studied compound, its structural similarity to other biologically active indoles suggests its potential as a subject for cancer research. These notes provide a comprehensive overview of the potential applications and detailed experimental protocols for investigating the anti-cancer effects of this compound, drawing parallels from well-researched indole derivatives.
Disclaimer: The following application notes and protocols are based on the established methodologies for characterizing anti-cancer compounds. The specific efficacy and mechanisms of this compound require experimental validation.
Potential Anti-Cancer Applications
The indole nucleus is a versatile scaffold known to interact with various biological targets implicated in cancer progression. Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Cytotoxic Agent: To assess its ability to induce cell death in various cancer cell lines.
-
Cell Cycle Inhibitor: To determine if it can arrest cancer cells at specific phases of the cell cycle, thereby preventing proliferation.
-
Inhibitor of Signaling Pathways: To investigate its potential to modulate key signaling pathways frequently dysregulated in cancer, such as those involving protein kinases and transcription factors.
-
Anti-Metastatic Agent: To evaluate its capacity to inhibit cancer cell migration and invasion.
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be generated from the experimental protocols described below. This table should be populated with actual experimental results.
| Assay | Cancer Cell Line | Parameter | Value | Reference |
| Cell Viability (MTT Assay) | MCF-7 (Breast) | IC50 (µM) | Data to be determined | Experimental Data |
| A549 (Lung) | IC50 (µM) | Data to be determined | Experimental Data | |
| HCT116 (Colon) | IC50 (µM) | Data to be determined | Experimental Data | |
| Cell Cycle Analysis | Selected Cell Line | % Cells in G2/M Phase | Data to be determined | Experimental Data |
| Apoptosis Assay (Annexin V) | Selected Cell Line | % Apoptotic Cells | Data to be determined | Experimental Data |
| Western Blot | Selected Cell Line | Protein Expression Fold Change | Data to be determined | Experimental Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Application Notes and Protocols for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a Monoamine Oxidase B (MAO-B) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted indole-based compounds represent a promising class of molecules with diverse biological activities. This document provides detailed application notes and protocols for the investigation of a specific indole derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1][2] These notes are intended to guide researchers in the synthesis, characterization, and enzymatic evaluation of this compound.
Quantitative Data Summary
The inhibitory activity of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide against human MAO-B has been quantified, demonstrating its potential as a selective and competitive inhibitor. The relevant data is summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Selectivity Index (SI) vs MAO-A |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 | 94.52 | Competitive | >120 |
| Data sourced from a study by Elkamhawy et al. (2020)[1][2][3][4][5] |
Signaling Pathway
Monoamine Oxidase B is an enzyme located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters.[6] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is beneficial in conditions characterized by dopaminergic neurodegeneration.
Caption: Dopamine degradation pathway and the inhibitory action of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide on MAO-B.
Experimental Protocols
Synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide
The synthesis of the title compound is a multi-step process involving the formation of an indole intermediate followed by acylation and amidation reactions. A representative synthetic scheme is outlined below.
Caption: Synthetic workflow for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide.
Step 1: Synthesis of (5-Nitro-1H-indol-1-yl)(3-fluorophenyl)methanone
-
To a solution of 5-nitroindole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (5-Amino-1H-indol-1-yl)(3-fluorophenyl)methanone
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification.
Step 3: Synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide
-
Dissolve the aminoindole intermediate from Step 2 (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
In a separate flask, prepare pyrazine-2-carbonyl chloride by reacting pyrazine-2-carboxylic acid with thionyl chloride.[7]
-
Slowly add a solution of pyrazine-2-carbonyl chloride (1.2 eq) in anhydrous DCM to the aminoindole solution at 0 °C.
-
Allow the reaction to stir at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the final compound by column chromatography or recrystallization to yield N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a solid.[1]
MAO-B Enzyme Inhibition Assay Protocol (Fluorometric)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for determining the IC50 value of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of a substrate.[8]
Caption: Experimental workflow for the MAO-B fluorometric inhibition assay.
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (test inhibitor)
-
Selegiline (positive control inhibitor)
-
MAO-B substrate (e.g., Benzylamine or a proprietary substrate from a kit)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide in DMSO.
-
Prepare serial dilutions of the test inhibitor and the positive control (Selegiline) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the MAO-B enzyme working solution by diluting the enzyme stock in cold assay buffer to the desired concentration.
-
Prepare the substrate/detection mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of the serially diluted test inhibitor or control. For the enzyme activity control, add 50 µL of assay buffer.
-
Add 25 µL of the MAO-B enzyme working solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate/detection mixture to all wells.
-
Immediately start measuring the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) kinetically for 30-60 minutes at 37°C, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Disclaimer
These protocols are intended as a guide and may require optimization depending on the specific laboratory conditions, equipment, and reagents used. It is recommended to consult the original research articles for further details. All experiments should be conducted in accordance with standard laboratory safety procedures.
References
- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Efficacy Studies of N-[(1H-indol-5-yl)methyl]acetamide
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory properties[1][2][3]. N-[(1H-indol-5-yl)methyl]acetamide is a novel indole derivative with potential therapeutic applications in inflammatory diseases. These application notes provide a comprehensive experimental framework for evaluating its efficacy, focusing on its hypothesized mechanism of action as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, and its dysregulation is linked to numerous inflammatory conditions[4][5].
The following protocols detail in vitro and in vivo studies designed to assess the potency, cellular mechanism, and therapeutic efficacy of this compound.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action, where this compound inhibits the NF-κB signaling cascade, preventing the transcription of pro-inflammatory genes.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Part 1: In Vitro Efficacy and Mechanism of Action
This section outlines the protocols to determine the inhibitory activity of this compound on the NF-κB pathway in a cellular context.
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro efficacy assessment.
Protocol 1: NF-κB (p65) Nuclear Translocation Assay
Objective: To quantify the inhibition of LPS-induced NF-κB p65 subunit nuclear translocation by this compound using immunofluorescence microscopy.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Culture: Seed THP-1 cells in 96-well imaging plates and differentiate into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding LPS (100 ng/mL) to the wells and incubate for 1 hour. Include vehicle-only and LPS-only controls.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with the primary anti-p65 antibody overnight at 4°C. Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.
Protocol 2: TNF-α Secretion Assay
Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Differentiated THP-1 cells
-
LPS
-
This compound
-
Human TNF-α ELISA Kit
Procedure:
-
Cell Culture and Treatment: Seed and differentiate THP-1 cells in a 96-well plate. Pre-treat with a dose range of the compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α from the standard curve and determine the inhibitory effect of the compound.
Data Presentation: In Vitro Efficacy
| Assay | Endpoint | IC50 (µM) [Mean ± SD, n=3] |
| NF-κB Translocation | p65 Nuclear Intensity | 1.2 ± 0.3 |
| TNF-α Secretion | TNF-α Concentration | 2.5 ± 0.6 |
Part 2: In Vivo Efficacy Studies
This section describes a protocol for evaluating the anti-inflammatory efficacy of this compound in a murine model of systemic inflammation.
Experimental Workflow: In Vivo Study
Caption: Workflow for in vivo LPS challenge model.
Protocol 3: LPS-Induced Systemic Inflammation in Mice
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its effect on plasma TNF-α levels in an LPS-challenge model.[6]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
LPS from E. coli
-
Mouse TNF-α ELISA Kit
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (n=8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg) + LPS
-
Group 6: Dexamethasone (10 mg/kg) + LPS
-
-
Compound Administration: Administer the compound or vehicle via oral gavage one hour prior to the LPS challenge.
-
LPS Challenge: Administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection.
-
Sample Collection: Two hours post-LPS challenge, collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Biomarker Analysis: Measure TNF-α levels in the plasma using a mouse-specific ELISA kit according to the manufacturer's protocol.
Data Presentation: In Vivo Efficacy
| Treatment Group (1 mg/kg LPS) | Dose (mg/kg, p.o.) | Plasma TNF-α (pg/mL) [Mean ± SEM] | % Inhibition |
| Vehicle | - | 2500 ± 210 | - |
| This compound | 10 | 1850 ± 150 | 26% |
| This compound | 30 | 1100 ± 120 | 56% |
| This compound | 100 | 650 ± 90 | 74% |
| Dexamethasone (Positive Control) | 10 | 450 ± 75 | 82% |
Conclusion
The described protocols provide a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The in vitro assays are designed to confirm its mechanism of action via inhibition of the NF-κB pathway, while the in vivo model provides evidence of its therapeutic efficacy in a relevant disease model. The structured data presentation allows for clear interpretation and comparison of results, facilitating decision-making in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Improving N-[(1H-indol-5-yl)methyl]acetamide solubility for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[(1H-indol-5-yl)methyl]acetamide. The information provided is designed to address common challenges, particularly concerning solubility for in vitro assays.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: My this compound is not dissolving in my aqueous assay buffer. What should I do?
Answer:
Poor aqueous solubility is a common issue with indole-containing compounds. Here is a step-by-step troubleshooting workflow to address this:
-
Initial Solvent Selection: Start by dissolving the compound in an organic solvent before preparing your aqueous stock solution. Dimethyl sulfoxide (DMSO) is the most common choice. Other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be effective.[1]
-
Co-Solvent System: If the compound precipitates when the organic stock is added to your aqueous buffer, consider using a co-solvent system. This involves adding a water-miscible solvent to your final assay medium to increase the compound's solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since the indole nitrogen is weakly acidic, adjusting the pH of your buffer might improve solubility.
-
Use of Solubilizing Agents: If the above methods are insufficient, consider using solubilizing agents such as cyclodextrins. These can encapsulate the compound, increasing its aqueous solubility.
Below is a visual representation of the troubleshooting workflow:
Question: I'm observing inconsistent results in my cell-based assay. Could this be related to compound solubility?
Answer:
Yes, poor solubility can lead to inconsistent assay results. If your compound is precipitating in the assay medium, the actual concentration of the dissolved (and therefore active) compound will be lower and more variable than intended. This can lead to underestimation of potency and poor reproducibility.
To mitigate this, visually inspect your assay plates under a microscope for any signs of compound precipitation. If you observe precipitates, you will need to optimize your solubilization strategy using the methods described in the previous question.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Q2: What is the expected solubility of this compound in common solvents?
A2: The following table summarizes the solubility data for the structurally similar compound N-Acetyl-5-hydroxytryptamine, which can be used as an estimate.
| Solvent | Estimated Solubility | Reference |
| DMSO | ~43-50 mg/mL | [2][3][5] |
| Ethanol | ~10-50 mg/mL | [1][3][4] |
| Water | Very low (~2 mg/mL) | [3] |
| DMF | ~30 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [4] |
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be used to aid dissolution, particularly in organic solvents. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. For aqueous solutions, sonication is often a safer and more effective alternative to heating.[3]
Q4: What are the potential biological targets of this compound?
A4: The biological activity of this compound is not well-characterized. However, structurally related indole-acetamide derivatives have been investigated for various biological activities, including the inhibition of tubulin polymerization.[6][7] Additionally, the similar compound N-Acetyl-5-hydroxytryptamine is known to be a precursor to melatonin and an agonist of the TrkB receptor.[3][5][8][9][10]
Below is a hypothetical signaling pathway illustrating the potential involvement of a TrkB receptor agonist.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution (Molecular Weight assumed to be similar to N-Acetyl-5-hydroxytryptamine, ~218.25 g/mol ), you will need 2.18 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Serial Dilution: To prepare working solutions, perform serial dilutions of the DMSO stock into your assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: pH Adjustment for Improved Solubility
This protocol outlines how to test the effect of pH on the solubility of this compound.
Materials:
-
This compound powder
-
A series of biological buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)[11][12]
-
DMSO
-
pH meter
-
Stir plate and stir bars
-
Filtration device (e.g., 0.22 µm syringe filter)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a concentrated stock: Prepare a 10 mM stock solution of the compound in DMSO as described in Protocol 1.
-
Add to buffers: Add a small aliquot of the DMSO stock to each of the different pH buffers to a final concentration that is expected to be above the solubility limit (e.g., 100 µM).
-
Equilibrate: Stir the solutions at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Separate undissolved compound: Filter each solution through a 0.22 µm syringe filter to remove any precipitated compound.
-
Quantify dissolved compound: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Determine optimal pH: The pH of the buffer that yields the highest concentration of dissolved compound is the optimal pH for your assay.
Protocol 3: Using Cyclodextrins to Enhance Solubility
This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired assay buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare cyclodextrin solution: Prepare a solution of HP-β-CD in your desired buffer. The concentration of HP-β-CD can be varied (e.g., 1-10% w/v) to find the optimal concentration for solubilization.
-
Add compound: Add the this compound powder directly to the HP-β-CD solution.
-
Facilitate complexation: Vortex the mixture vigorously and then sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Check for dissolution: Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered to remove any remaining precipitate.
-
Quantify solubility: The concentration of the dissolved compound can be determined using an appropriate analytical method.
References
- 1. N-Acetyl-5-hydroxytryptamine ≥99 (HPLC), powder N-Acetylserotonin [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. N-Acetyl-5-hydroxytryptamine | Trk receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Significance of Biological Substances: 5-HT, Melatonin, Dopamine, Noradrenaline, Adrenaline | Pharmaguideline [pharmaguideline.com]
- 9. Human Metabolome Database: Showing metabocard for N-Acetylserotonin (HMDB0001238) [hmdb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. itwreagents.com [itwreagents.com]
N-[(1H-indol-5-yl)methyl]acetamide stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-[(1H-indol-5-yl)methyl]acetamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound stem from two primary degradation pathways:
-
Oxidation of the indole ring: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This can lead to the formation of various oxidized derivatives, potentially altering the compound's biological activity.
-
Hydrolysis of the acetamide group: The acetamide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amine (5-(aminomethyl)-1H-indole) and acetic acid.[1][2][3]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term storage and use in biological assays, DMSO is a commonly used solvent. However, it is crucial to use high-purity, anhydrous DMSO to minimize water-related degradation. For long-term storage, it is recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture.[4][5][6] If a stock solution is necessary, prepare it in anhydrous DMSO at a high concentration and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare aqueous solutions of this compound for my experiments?
A3: Due to the potential for hydrolysis, it is advisable to prepare aqueous solutions fresh for each experiment. Use purified water or appropriate buffers. The solubility in aqueous buffers may be limited, and it is essential to determine the solubility limit to avoid precipitation.[7][8] For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q4: Is this compound sensitive to light?
A4: Yes, indole-containing compounds are often photosensitive.[9][10][11] Exposure to light, particularly UV light, can promote oxidative degradation. Therefore, it is crucial to protect the solid compound and its solutions from light by using amber vials or wrapping containers with aluminum foil. All experimental manipulations should be performed with minimal light exposure.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
-
Symptom: You observe cloudiness, particulates, or a visible precipitate after diluting your DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the final aqueous solution.
-
The DMSO concentration in the final solution is too low to maintain solubility.
-
Interaction with components of the buffer or medium (e.g., proteins) is causing precipitation.
-
-
Solutions:
-
Determine the aqueous solubility: Before conducting your experiment, perform a solubility test to find the maximum concentration of the compound that remains dissolved in your specific buffer or medium.
-
Optimize DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-0.5% is generally well-tolerated and can help maintain compound solubility.
-
Use a co-solvent: In some cases, the addition of a small percentage of another organic solvent, such as ethanol, may improve solubility. However, the compatibility of the co-solvent with your experimental system must be validated.
-
Prepare fresh dilutions: Avoid storing dilute aqueous solutions. Prepare them immediately before use from a concentrated DMSO stock.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: You observe high variability between replicate experiments or a loss of compound activity over time.
-
Possible Causes:
-
Compound degradation: The compound may be degrading in your stock solution or under the experimental conditions (e.g., due to light exposure, temperature, or pH of the medium).
-
Adsorption to plasticware: The compound may be adsorbing to the surface of pipette tips, microplates, or other plastic containers.
-
-
Solutions:
-
Assess compound stability: Perform a stability study under your specific experimental conditions. This can be done by incubating the compound in the assay buffer/medium for the duration of the experiment and then analyzing its concentration and purity by HPLC or LC-MS.
-
Minimize light exposure: Protect all solutions from light during preparation, storage, and the experiment itself.
-
Control temperature: Maintain consistent and appropriate temperatures throughout your experimental workflow. For long-term storage, use -80°C.
-
Use low-adsorption plasticware: If adsorption is suspected, consider using low-binding microplates and pipette tips.
-
Prepare fresh solutions: As a general rule, always prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Estimated Solubility (mg/mL) | Notes |
| DMSO | > 50 | High solubility, suitable for stock solutions. |
| Ethanol | ~10-20 | Moderate solubility. |
| Methanol | ~10-20 | Moderate solubility. |
| Acetonitrile | ~5-10 | Lower solubility compared to alcohols. |
| Water | < 0.1 | Very low solubility. |
| PBS (pH 7.4) | < 0.1 | Very low solubility, may require a co-solvent. |
Note: This data is estimated based on the general solubility of similar indole derivatives and should be experimentally verified.
Table 2: Illustrative Stability Data from a Forced Degradation Study (48 hours)
| Condition | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| 0.1 M HCl (60°C) | 15-25% | 5-(aminomethyl)-1H-indole (hydrolysis product) |
| 0.1 M NaOH (60°C) | 20-30% | 5-(aminomethyl)-1H-indole (hydrolysis product) |
| 3% H₂O₂ (RT) | 10-20% | Oxidized indole species (e.g., indoxyl, isatin derivatives)[12][13] |
| Heat (80°C, solid) | < 5% | Minimal degradation. |
| Light (ICH Q1B) | 5-15% | Oxidized indole species. |
Note: This data is illustrative and intended to represent potential degradation under stress conditions. Actual degradation rates should be determined experimentally.[14][15]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the development of a reverse-phase HPLC method to monitor the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Elution: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to separate the parent compound from potential degradation products with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the indole chromophore has maximum absorbance (typically around 220 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that degradation products are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.[14][15][16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear vial to a light source as specified in ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method (Protocol 1) and LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Predicted degradation pathways.
Caption: Troubleshooting decision tree.
References
- 1. google.com [google.com]
- 2. Acetamide: Structure, Properties and Uses [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dispendix.com [dispendix.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biomedres.us [biomedres.us]
Technical Support Center: Optimizing N-acetamide Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-acetamide indoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-acetamide indoles, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my N-acetamide indole unexpectedly low?
Answer:
Low yields in N-acetamide indole synthesis can stem from several factors, primarily related to the amide coupling reaction.
-
Inefficient Activation of Carboxylic Acid: The coupling agent (e.g., EDC, CDI, DCC) may not be efficiently activating the indole acetic acid or indole carboxylic acid. Ensure the coupling agent is fresh and used in the correct stoichiometric amount. For instance, with CDI, an excess can lead to side reactions, while too little will result in incomplete activation.[1]
-
Side Reactions:
-
N-acylurea formation: When using carbodiimide coupling agents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which halts the reaction. To mitigate this, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate.[2]
-
Reaction with the indole ring: The indole nucleus is susceptible to electrophilic attack, particularly at the C3 position. Under acidic conditions, acylation can occur on the ring instead of the desired N-acylation.[3]
-
-
Poor Solubility of Reagents: If the indole derivative or other reagents are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent in which all reactants are soluble.
-
Reaction Conditions: Temperature and reaction time are critical. Some coupling reactions require cooling to 0°C to minimize side reactions, while others may need elevated temperatures to proceed. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 2: My TLC plate shows multiple spots, and I am having difficulty purifying the product. What are the likely impurities?
Answer:
Purification can be challenging due to the presence of starting materials, reagents, and byproducts.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted indole acetic/carboxylic acid and the amine.
-
Coupling Agent Byproducts:
-
EDC/DCC: These reagents form urea byproducts (EDU/DCU). While EDU is water-soluble and can often be removed with an aqueous workup, DCU is poorly soluble in most organic solvents and may require filtration.[2]
-
CDI: This reagent produces imidazole as a byproduct, which is generally easy to remove due to its basicity and solubility.[4]
-
-
Excess Reagents: Unreacted coupling agents and bases (e.g., DIPEA, triethylamine) can complicate purification.
-
Side-Reaction Products: As mentioned, N-acylurea and C3-acylated indoles are potential byproducts that may have similar polarities to the desired product, making chromatographic separation difficult.
Question 3: I am using CDI as a coupling agent, and the reaction is not proceeding to completion. What can I do?
Answer:
While CDI is an effective coupling agent, several factors can hinder its performance.
-
Moisture Sensitivity: CDI is sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Order of Addition: For optimal results, the carboxylic acid is typically activated with CDI first, before the addition of the amine. Adding all components at once can lead to the formation of urea byproducts from the reaction of CDI with the amine.
-
Reactivity of the Amine: Less nucleophilic (electron-deficient) amines may react slowly with the acylimidazolide intermediate. In such cases, longer reaction times or gentle heating may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling agents for N-acetamide indole synthesis?
A1: The most frequently used coupling agents are carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), as well as N,N'-Carbonyldiimidazole (CDI).[1][5] Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to improve efficiency and reduce side reactions.[1][2]
Q2: Which solvent is best for this synthesis?
A2: The choice of solvent depends on the specific reagents and their solubility. Common solvents include acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF).[5] It is crucial to use anhydrous solvents to prevent the hydrolysis of the coupling agent and activated intermediates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What is a typical workup procedure for an N-acetamide indole synthesis?
A4: A typical workup involves quenching the reaction, followed by an aqueous extraction to remove water-soluble byproducts and excess reagents. For example, if using EDC, an acidic wash can help remove the basic urea byproduct. The organic layer is then dried and concentrated. The crude product is often purified by column chromatography.[5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of N-acetamide indoles, highlighting the diversity in reagents and observed yields.
| Indole Substrate | Amine/Aniline Substrate | Coupling Agent | Base/Additive | Solvent | Temp. | Time (h) | Yield (%) |
| Indole-3-acetic acid | 2,4,6-tribromo-3-amino benzoate | DCC | - | CHCl₃ | - | - | 12 |
| Indole-3-acetic acid | Substituted Anilines | CDI | Pyridine | Acetonitrile | RT | 2-24 | 21-89 |
| Indole acetic acid | 2-aminophenol | CDI | DMAP | - | 80°C | 24 | - |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC | DMAP/HOBt | Acetonitrile | 23°C | 4 | Good |
Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of Indole-3-acetamides using CDI
This protocol is adapted from a general procedure for the synthesis of various indole-3-acetamide derivatives.[5]
-
Reaction Setup: To a reaction flask, add indole-3-acetic acid (1 mmol), acetonitrile (20 mL), and pyridine (0.8 mL).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1 equivalent, 0.168 g) to the mixture and stir at room temperature for 45 minutes. The evolution of CO₂ gas indicates the formation of the acylimidazolide intermediate.
-
Amine Addition: Add the corresponding substituted aniline (1 mmol) to the reaction mixture.
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Reaction: Continue stirring the mixture for 2-24 hours. Monitor the reaction progress using TLC.
-
Workup: Upon completion, extract the product with dichloromethane. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Wash the crude product with hexane to obtain the pure N-acetamide indole derivative.
Protocol 2: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide
This protocol details a specific synthesis using CDI with DMAP at an elevated temperature.[4]
-
Reaction Setup: In a suitable flask, combine 2-indole acetic acid (3.85 mmol), 2-aminophenol (2.57 mmol), 4-(dimethylamino)pyridine (DMAP) (3.62 mmol), and carbonyldiimidazole (CDI) (3.62 mmol).
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Reaction: Stir the reaction mixture at 80°C for 24 hours.
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Workup: After cooling to room temperature, quench the reaction mixture with water and extract three times with ethyl acetate.
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Purification: Combine the organic layers, wash twice with a saline solution, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator to yield the product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for N-acetamide indole synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in N-acetamide indole synthesis.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-[(1H-indol-5-yl)methyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-[(1H-indol-5-yl)methyl]acetamide, particularly focusing on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the N-acetylation of 5-(aminomethyl)-1H-indole using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base and solvent.
Q2: What are the primary reasons for observing a low yield in this synthesis?
A2: Poor yields can often be attributed to several factors:
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Side Reactions: Competition between N-acetylation at the aminomethyl group and at the indole nitrogen (N-1 position). C-acetylation at the electron-rich C-3 position of the indole ring is also a possibility, though less likely under standard N-acetylation conditions for the side chain.[1][2][3]
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Suboptimal Reaction Conditions: Inappropriate choice of solvent, base, temperature, or reaction time can lead to incomplete reactions or the formation of degradation products.
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Difficulties in Purification: The polarity of the product and byproducts can sometimes make separation challenging, leading to product loss during workup and chromatography.
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Starting Material Quality: Impurities in the starting 5-(aminomethyl)-1H-indole can interfere with the reaction.
Q3: How can I minimize the formation of di-acetylated byproduct?
A3: To selectively acetylate the primary amine of the methylamine group over the indole nitrogen, careful selection of reaction conditions is crucial. Using a milder acetylating agent, controlling the stoichiometry of the reagents (using only a slight excess of the acetylating agent), and running the reaction at lower temperatures can favor mono-acetylation. Additionally, the choice of base can influence the selectivity.
Q4: What is a typical purification strategy for this compound?
A4: Purification is commonly achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is generally effective. The polarity of the eluent can be adjusted based on TLC analysis of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | 1. Insufficiently activated acetylating agent.2. Reaction temperature is too low.3. The base is not strong enough to deprotonate the amine. | 1. Consider switching from acetic anhydride to the more reactive acetyl chloride.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Use a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine. |
| Presence of multiple product spots on TLC, indicating side reactions | 1. Acetylation at the indole nitrogen (N-1 position).2. Acetylation at the C-3 position of the indole ring.[2][3]3. Over-acetylation leading to di-acetylated product. | 1. Use a milder base or perform the reaction at a lower temperature to improve selectivity.2. Employ a less reactive acetylating agent, such as a thioester in the presence of a specific catalyst system.[1]3. Carefully control the stoichiometry, using 1.0-1.2 equivalents of the acetylating agent. |
| Product degradation observed during reaction or workup | 1. The indole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.2. The product may be unstable during prolonged heating. | 1. Use milder reaction conditions (lower temperature, weaker base).2. Minimize the reaction time by closely monitoring its completion via TLC.3. Ensure the workup procedure is performed promptly and at a low temperature if necessary. |
| Difficulty in isolating the product after column chromatography | 1. The product may be co-eluting with impurities or byproducts.2. The product may be streaking on the silica gel column. | 1. Optimize the solvent system for chromatography based on careful TLC analysis in various solvent mixtures.2. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing of amine-containing compounds on silica gel. |
Experimental Protocols
Protocol 1: General Procedure for N-acetylation using Acetyl Chloride
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Dissolve 5-(aminomethyl)-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Alternative N-acetylation using a Thioester
For instances where selectivity is a major issue, a chemoselective N-acylation using a thioester can be employed.[1][4]
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To a reaction vessel, add 5-(aminomethyl)-1H-indole (1.0 eq), S-methyl thioacetate (3.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).[1][4]
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Monitor the reaction by TLC.
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After cooling to room temperature, remove the solvent under reduced pressure.
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Purify the residue by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Crystallization of N-[(1H-indol-5-yl)methyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-[(1H-indol-5-yl)methyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps if this compound fails to crystallize from solution?
A1: If crystallization does not occur, first ensure the solution is supersaturated. If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.[1][2] If that fails, adding a seed crystal of the compound can initiate crystallization.[2] Another common issue is using too much solvent; in this case, evaporating some of the solvent to increase the concentration may be necessary.[1][2]
Q2: How do I select an appropriate solvent system for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indole derivatives, solvent polarity can significantly influence crystal morphology.[3][4] It is advisable to test a range of solvents with varying polarities. A mixed solvent system, comprising a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities or if the solution is cooled too quickly.[2] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1][2] Using a different solvent or a co-crystallizing agent might also prevent oiling.
Q4: The yield of my crystallized this compound is very low. How can I improve it?
A4: A low yield is often due to using an excessive amount of solvent, which leaves a significant portion of the compound dissolved in the mother liquor.[1][2] To improve the yield, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Also, ensure that the cooling process is slow and gradual to maximize crystal growth.
Q5: The crystallization process resulted in very fine needles or a powder instead of well-defined crystals. How can this be improved?
A5: The rapid formation of crystals often leads to smaller, less-defined particles.[1] To encourage the growth of larger crystals, the rate of cooling should be slowed down.[5] This can be achieved by insulating the crystallization vessel or allowing it to cool to room temperature before placing it in an ice bath. The choice of solvent also plays a crucial role, as different solvents can favor different crystal habits.[3][4]
Troubleshooting Guides
Guide 1: No Crystals Formed
If you are unable to obtain crystals, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for when no crystals are formed.
Guide 2: Oiling Out
If your compound forms an oil instead of crystals, consider the following steps:
Caption: Troubleshooting guide for "oiling out".
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Density (g/mL) |
| Water | 100 | 10.2 | 1.000 |
| Methanol | 65 | 5.1 | 0.792 |
| Ethanol | 78 | 4.3 | 0.789 |
| Acetone | 56 | 5.1 | 0.791 |
| Ethyl Acetate | 77 | 4.4 | 0.902 |
| Dichloromethane | 40 | 3.1 | 1.330 |
| Toluene | 111 | 2.4 | 0.867 |
| Hexane | 69 | 0.1 | 0.655 |
Table 2: Crystallization Troubleshooting Summary
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated- Insufficient nucleation sites | - Reduce solvent volume- Scratch the flask or add a seed crystal[1][2] |
| Oiling out | - Cooling rate is too fast- High impurity level- Inappropriate solvent | - Reheat and cool slowly- Add more solvent- Purify the crude product[1][2] |
| Poor yield | - Too much solvent used | - Concentrate the mother liquor to obtain a second crop of crystals[1] |
| Fine powder/needles | - Crystallization occurred too quickly | - Slow down the cooling process- Use a different solvent to alter crystal habit[1][5] |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
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Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Crystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., dichloromethane) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy.
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Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
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Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solvent system reaches a critical point of insolubility.
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Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Protocol 3: Vapor Diffusion
This method is suitable for small quantities of the compound.
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Preparation: Dissolve the this compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.
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Chamber Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a layer of a more volatile "poor" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
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Diffusion and Crystallization: The vapor from the "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth over time.
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Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Caption: Decision-making process for selecting a crystallization method.
References
Addressing off-target effects of N-[(1H-indol-5-yl)methyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, characterizing, and mitigating potential off-target effects of N-[(1H-indol-5-yl)methyl]acetamide and related novel indole-based compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype with this compound, but we are unsure if it is due to the intended target or an off-target effect. How can we begin to investigate this?
A1: When a novel compound elicits a biological response, it is crucial to confirm that the effect is mediated by the intended target. A multi-pronged approach is recommended to de-risk your findings and build confidence in your mechanism of action (MoA).
Initial Steps:
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Confirm Target Engagement in a Cellular Context: It is essential to demonstrate that your compound physically interacts with the intended target in a relevant biological system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][2][3]
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Orthogonal Assays: Validate your primary assay findings using a different experimental method (an orthogonal assay). This helps to rule out assay-specific artifacts. For instance, if your primary screen was a luminescence-based kinase assay, an orthogonal assay could be a fluorescence resonance energy transfer (FRET)-based binding assay.[4]
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Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A closely related but inactive analog can serve as a valuable negative control. If this inactive analog does not produce the same cellular phenotype, it strengthens the hypothesis that the observed activity is target-specific.
Q2: What are the first-line experimental approaches to identify potential off-targets for a novel indole-acetamide compound?
A2: A systematic approach to off-target profiling should begin with broad, unbiased screens and then move to more focused validation experiments.
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Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of your compound. These methods compare your molecule against databases of known ligands for a wide range of proteins.[5][6] This approach can help prioritize experimental testing.
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Biochemical Profiling: The most direct way to identify off-target kinases is through large-scale kinase profiling panels. Several commercial vendors offer services to screen your compound against hundreds of purified kinases, providing a comprehensive selectivity profile.[7][8][9][10] This is particularly relevant as the indole scaffold is a common feature in kinase inhibitors.[11][12]
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Cell-Based Profiling: Off-target screening using cell microarrays can assess binding to a wide array of human plasma membrane and secreted proteins expressed in their native cellular environment.[13][14]
Q3: Our compound shows activity against several kinases in a profiling panel. How do we interpret these results and decide which off-targets are biologically relevant?
A3: Interpreting kinase profiling data requires careful consideration of both the biochemical potency and the cellular context.[15][16]
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Potency Threshold: Off-target interactions are generally weaker than the on-target interaction.[6] Focus on off-targets that are inhibited within a 10- to 100-fold concentration range of your on-target IC50. However, highly expressed off-target proteins may be relevant even with weaker inhibition.[6]
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Cellular Target Engagement: Use CETSA to confirm that the compound engages these secondary targets in your cellular model.[1][17] If the compound does not engage a potential off-target in cells at relevant concentrations, it is less likely to be responsible for the observed phenotype.
-
Downstream Signaling Analysis: For the most promising off-targets, use techniques like Western blotting to examine the phosphorylation status of their known substrates. If treatment with your compound modulates a substrate of a suspected off-target kinase, this provides strong evidence for a functional interaction.
Q4: How can we definitively link the observed phenotype to our intended target and exclude off-targets?
A4: Target validation experiments are essential to causally link target engagement to the cellular phenotype.
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to reduce the expression of your target protein.[18][19][20] If the phenotype is genuinely on-target, knocking down the target should phenocopy the effect of the compound. Conversely, the compound should have a diminished effect in the knockdown cells. CRISPR-Cas9-mediated knockout of the target gene provides an even more robust validation.[21]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | 1. Compound instability or precipitation at working concentrations.2. Cell health issues.3. Variability in compound treatment time or cell density. | 1. Check compound solubility in your final assay media. Consider using a lower concentration or a different solvent system.2. Perform a cytotoxicity assay to ensure you are working at non-toxic concentrations. Monitor cell morphology.3. Standardize protocols for cell seeding and compound addition. Use automated liquid handlers for high-throughput experiments to minimize variability. |
| High background signal in a biochemical kinase assay. | 1. Contaminating kinases in the enzyme preparation.2. Non-specific inhibition by the compound (e.g., aggregation).3. Assay interference (e.g., compound is fluorescent in a fluorescence-based assay). | 1. Use highly purified kinase preparations (>95%).[17]2. Include detergents like Triton X-100 in the assay buffer. Run an orthogonal assay to confirm hits.[4]3. Run a control experiment with the compound in the absence of the enzyme to check for direct interference with the detection reagents. |
| CETSA results show no thermal shift for the target protein. | 1. The compound does not bind the target with sufficient affinity in the cellular environment.2. The target protein does not exhibit a significant thermal shift upon ligand binding.3. Technical issues with the heating or lysis steps. | 1. Confirm target engagement using an alternative method if possible (e.g., photo-affinity labeling).2. Not all proteins are amenable to CETSA. This is a limitation of the technique.3. Optimize the heating temperature and duration. Ensure complete cell lysis to release the soluble protein fraction.[1] |
| siRNA knockdown of the target does not abolish the compound's effect. | 1. The observed phenotype is due to an off-target effect.2. Insufficient knockdown of the target protein.3. The compound has a very high potency, and even the residual target protein is sufficient to mediate the effect. | 1. This is a strong indicator of an off-target mechanism. Prioritize off-target investigation.2. Confirm knockdown efficiency by Western blot or qPCR. Test multiple different siRNA sequences targeting the same gene.[22]3. Titrate the compound to lower concentrations in the knockdown cells to see if a differential effect can be observed. |
Data Presentation
Table 1: Example Kinase Selectivity Profile for an Indole-based Compound
This table illustrates how to present kinase profiling data. The data shown are hypothetical and for illustrative purposes only.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| Target Kinase A | 98% | 50 | TK | Intended Target |
| Off-Target Kinase B | 85% | 250 | TK | 5-fold less potent than Target A. |
| Off-Target Kinase C | 60% | 800 | CMGC | 16-fold less potent than Target A. |
| Off-Target Kinase D | 92% | 150 | CAMK | 3-fold less potent. Structurally related to Target A. |
| Off-Target Kinase E | 15% | >10,000 | AGC | Likely not biologically relevant. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is a standard method to assess target engagement in intact cells.[1][3]
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
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Harvest cells by trypsinization and wash with PBS.
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Resuspend the cell pellet in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
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Clarify the lysate by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
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Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
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Normalize the protein concentration for all samples.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with a primary antibody specific to your target protein.
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Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
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Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
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Protocol 2: Target Validation by siRNA-mediated Knockdown
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siRNA Transfection:
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On day 1, seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
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On day 2, transfect the cells with an siRNA targeting your gene of interest. Use at least two independent siRNA sequences. Include a non-targeting (scrambled) siRNA as a negative control.[19] Use a suitable transfection reagent according to the manufacturer's protocol.
-
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Compound Treatment:
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At 24-48 hours post-transfection, treat the cells with this compound or vehicle control. The optimal time for treatment and knockdown should be determined empirically.
-
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Phenotypic Readout and Target Knockdown Confirmation:
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At 48-72 hours post-transfection, perform your phenotypic assay (e.g., cell viability, reporter assay, imaging).
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In parallel, harvest cells from a replicate plate to confirm target knockdown. Lyse the cells and perform Western blotting to assess the protein level of the target. A loading control (e.g., GAPDH, Tubulin) is essential.
-
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Data Analysis:
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Compare the effect of the compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A significantly reduced effect in the knockdown cells supports an on-target mechanism.
-
Visualizations
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 14. criver.com [criver.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Dose-Response Curves for Novel Indole-Based Compounds
Welcome to the technical support center for dose-response curve optimization. This guide is designed for researchers, scientists, and drug development professionals working with novel compounds, particularly those with an indole scaffold like N-[(1H-indol-5-yl)methyl]acetamide. Here you will find troubleshooting guides and FAQs to address common issues encountered during in vitro cell-based assays.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your dose-response experiments.
Issue: I am not observing a dose-response effect with my compound.
Possible Causes and Solutions:
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Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response or so high that they cause maximum effect (or toxicity) at all doses.
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Solution: Perform a broad range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 1 nM to 100 µM).[1] This will help identify an approximate effective concentration range to investigate in more detail.
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Compound Insolubility: The compound may not be soluble in the assay medium at the tested concentrations, leading to an inaccurate assessment of its activity.
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Solution: Check the solubility of your compound in the assay medium. You may need to use a different solvent or a lower concentration of the stock solution.[1]
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Incorrect Assay Target: The chosen cell line or assay may not be appropriate for the compound's mechanism of action.
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Solution: If possible, test the compound in multiple cell lines or with different assay readouts that measure various cellular processes (e.g., proliferation, apoptosis, specific enzyme activity).
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Compound Inactivity: It is possible that the compound is not active under the tested conditions.
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Solution: Before proceeding with extensive optimization, confirm the compound's identity and purity. If the compound is indeed inactive in your primary assay, consider screening it in other biological assays.
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Issue: My dose-response data shows high variability between replicates.
Possible Causes and Solutions:
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Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to significant differences in the baseline signal.
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Solution: Ensure thorough mixing of the cell suspension before and during plating. Pay attention to pipetting technique to avoid introducing bubbles and ensure a consistent volume is dispensed into each well.
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Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability.
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Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.[2]
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Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell health.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can impact their response to the compound.[3]
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Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Standardize cell culture and handling procedures.[3]
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Issue: The data does not fit a standard sigmoidal dose-response curve.
Possible Causes and Solutions:
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Insufficient Data Points: A lack of data points, especially around the top and bottom plateaus and the EC50, can lead to a poor curve fit.
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Incomplete Curve: The concentration range tested may not be wide enough to define the top and bottom plateaus of the curve.
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Biphasic or Non-Sigmoidal Response: The compound may have a complex mechanism of action that does not follow a simple sigmoidal relationship.
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Solution: Consider alternative non-linear regression models that can accommodate biphasic or other non-standard dose-response relationships.[5]
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Data Normalization Issues: Improperly normalized data can distort the shape of the curve.
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Solution: Ensure that you have appropriate positive and negative controls on each plate and that the data is normalized correctly to these controls.
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Issue: I am getting inconsistent results from day to day.
Possible Causes and Solutions:
-
Reagent Variability: Differences in reagent lots (e.g., serum, media, assay kits) can lead to changes in assay performance.
-
Solution: Qualify new lots of critical reagents before use in experiments. If possible, purchase large batches of reagents to minimize lot-to-lot variability.
-
-
Inconsistent Cell Stocks: Phenotypic drift can occur in cell lines over time with repeated passaging.[3]
-
Solution: Use a consistent cell bank with a low passage number for all experiments. Perform routine cell line authentication.
-
-
Procedural Drift: Small, unintentional changes in the experimental protocol over time can lead to inconsistent results.
-
Solution: Maintain a detailed and standardized experimental protocol. Ensure all users are trained on and adhere to the same protocol.[7]
-
Issue: The compound shows unexpected cytotoxicity at higher concentrations.
Possible Causes and Solutions:
-
Off-Target Effects: At high concentrations, the compound may be hitting targets other than the intended one, leading to toxicity.
-
Solution: If the cytotoxicity is masking the desired dose-response, you may need to focus on a narrower, non-toxic concentration range. Consider using a different assay that is less sensitive to general cytotoxicity.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be reaching toxic levels in the wells with the highest compound concentrations.
-
Solution: Ensure the final concentration of the solvent is consistent across all wells and is below the level known to be toxic to your cells.
-
-
Compound Degradation: The compound may be degrading into a toxic byproduct.
-
Solution: Assess the stability of the compound under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial concentration range for a novel compound like this compound?
A1: For a completely uncharacterized compound, it is best to start with a wide concentration range to ensure you capture the full dose-response. A common starting point is a 10-point, 3-fold or 10-fold serial dilution covering a range from nanomolar to high micromolar (e.g., 1 nM to 100 µM).[1] This initial experiment will help you to narrow down the effective concentration range for subsequent, more detailed experiments.
Q2: What are the essential controls for a dose-response experiment?
A2: Every dose-response plate should include the following controls:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) as the compound-treated cells. This represents 0% effect.
-
Positive Control: Cells treated with a known activator or inhibitor of the pathway being studied. This represents 100% effect.
-
Untreated Control: Cells in media alone, to monitor baseline cell health and signal.
-
Blank Wells: Wells containing only media (no cells) to determine the background signal of the assay.
Q3: How many replicates are recommended for a dose-response curve?
A3: For initial screening and optimization, triplicate (n=3) technical replicates for each concentration are generally sufficient.[4] For more precise characterization or to detect small differences, a higher number of replicates may be necessary.[4] It is also important to perform at least three independent biological replicates (i.e., repeating the entire experiment on different days with fresh cell preparations) to ensure the reproducibility of your findings.
Q4: What are the key parameters to report from a dose-response curve?
A4: The primary parameters derived from a sigmoidal dose-response curve are:
-
EC50 (or IC50): The concentration of the compound that produces 50% of the maximal response (Efficacy Concentration 50%) or 50% inhibition (Inhibitory Concentration 50%). This is a measure of the compound's potency.[8][9]
-
Hill Slope (or Slope Factor): Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response, while a value greater than 1 suggests cooperativity, and a value less than 1 may indicate negative cooperativity or multiple binding sites.[5][8]
-
Maximal and Minimal Response (Top and Bottom Plateaus): The highest and lowest response levels achieved by the compound.[5]
Experimental Protocols
Protocol: Generating a Dose-Response Curve in a 96-Well Plate Cell-Based Assay
This protocol provides a general framework. Specific details such as cell type, seeding density, incubation times, and assay readout will need to be optimized for your particular experiment.
1. Compound Preparation: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100% DMSO). b. Perform serial dilutions of the stock solution to create a range of concentrations. For a 10-point, 3-fold dilution series starting at 100 µM, the concentrations would be 100 µM, 33.3 µM, 11.1 µM, and so on.
2. Cell Seeding: a. Harvest and count healthy, log-phase cells. b. Dilute the cells to the desired seeding density in pre-warmed culture medium. c. Seed the cells into a 96-well plate at the optimized density. d. Incubate the plate for the required time to allow for cell attachment and recovery (typically overnight).
3. Compound Treatment: a. Add the diluted compound to the appropriate wells of the 96-well plate containing the cells. b. Also add the vehicle control and positive control to their respective wells. c. Incubate the plate for the desired treatment duration.
4. Assay Readout: a. After the incubation period, perform the assay according to the manufacturer's instructions (e.g., add reagents for a luminescence-based viability assay). b. Read the plate on a suitable microplate reader.
5. Data Analysis: a. Subtract the average background signal (from blank wells) from all other wells. b. Normalize the data to the plate controls. For an inhibitory compound, the vehicle control represents 100% activity and the positive control represents 0% activity. c. Plot the normalized response versus the logarithm of the compound concentration. d. Fit the data to a non-linear regression model (e.g., a four-parameter sigmoidal dose-response model) to determine the EC50/IC50, Hill slope, and top/bottom plateaus.[5]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Parameter | Value | 95% Confidence Interval |
| EC50 | 1.2 µM | 0.8 - 1.8 µM |
| Hill Slope | 1.1 | 0.9 - 1.3 |
| Maximal Response | 98% | 95% - 101% |
| Minimal Response | 2% | -1% - 5% |
| R-squared | 0.99 | N/A |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of N-[(1H-indol-5-yl)methyl]acetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of N-[(1H-indol-5-yl)methyl]acetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?
A1: The oral bioavailability of these compounds is often limited by three main factors:
-
Poor aqueous solubility: Many indole derivatives are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3]
-
Extensive first-pass metabolism: These compounds can be rapidly metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver before reaching systemic circulation.[1][4]
-
P-glycoprotein (P-gp) mediated efflux: P-gp is an efflux transporter protein found in the intestinal epithelium that can actively pump the absorbed drug back into the GI lumen, reducing net absorption.[3][5]
Q2: What are the initial steps to assess the bioavailability of a new this compound derivative?
A2: A typical initial assessment involves a combination of in vitro and in vivo studies:
-
In vitro permeability assessment: Using assays like the Caco-2 permeability assay to predict intestinal absorption.[6][7][8]
-
In vitro metabolic stability assessment: Using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism.[9][10][11]
-
In vivo pharmacokinetic (PK) studies: Administering the compound to an animal model (e.g., rats) via both intravenous (IV) and oral (PO) routes to determine key PK parameters and absolute bioavailability.[12][13][14][15]
Q3: How can the aqueous solubility of my compound be improved?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs:
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-based formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization in the GI tract.[1]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: What is the significance of the efflux ratio in a Caco-2 assay?
A4: The efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral (B) to apical (A) direction to the Papp from the apical (A) to basolateral (B) direction (Papp(B-A)/Papp(A-B)), is a key indicator of active efflux. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[6][7]
Troubleshooting Guides
Caco-2 Permeability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for a control compound known to be highly permeable. | 1. Compromised Caco-2 cell monolayer integrity. 2. Incorrect dosing solution concentration. 3. Analytical method not sensitive enough. | 1. Check the transepithelial electrical resistance (TEER) values before and after the experiment. They should be within the acceptable range for your laboratory (typically >250 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer yellow.[7] 2. Verify the concentration of the dosing solution using a validated analytical method. 3. Optimize the analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification. |
| High variability in Papp values between wells. | 1. Inconsistent cell seeding density. 2. Edge effects in the culture plate. 3. Inaccurate pipetting. | 1. Ensure a uniform cell suspension and consistent seeding in all wells. 2. Avoid using the outer wells of the plate if edge effects are suspected. 3. Use calibrated pipettes and ensure proper technique. |
| Efflux ratio is high, but the compound is not expected to be a P-gp substrate. | 1. The compound may be a substrate for another efflux transporter expressed in Caco-2 cells (e.g., BCRP). 2. Non-specific binding of the compound to the plate or cell monolayer. | 1. Conduct the assay with inhibitors of other transporters to identify the specific transporter involved.[7] 2. Assess compound recovery. If recovery is low, it may indicate binding issues. Consider using plates with low-binding surfaces.[6] |
In Vivo Pharmacokinetic Studies in Rats
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Very low or undetectable plasma concentrations after oral administration. | 1. Poor oral bioavailability (low solubility, high first-pass metabolism, or P-gp efflux). 2. Dosing error. 3. Rapid elimination. | 1. Review in vitro data. Consider formulation strategies to enhance solubility or co-administration with a P-gp inhibitor.[5] 2. Ensure accurate dose preparation and administration technique (e.g., oral gavage).[12][13] 3. Collect blood samples at earlier time points to capture the peak concentration.[16] |
| High variability in plasma concentrations between animals. | 1. Differences in food intake (for non-fasted studies). 2. Inconsistent dosing. 3. Inter-animal physiological differences. | 1. Fast animals overnight before dosing to reduce variability related to food effects.[13][15] 2. Ensure consistent and accurate dosing for all animals. 3. Increase the number of animals per group to improve statistical power. |
| Calculated oral bioavailability is greater than 100%. | 1. Non-linear elimination kinetics (saturation of clearance mechanisms at the oral dose). 2. Incorrect dose administration (e.g., accidental IV administration of the oral dose). 3. Analytical error. | 1. Conduct dose-ranging studies to assess for dose-dependent pharmacokinetics. 2. Carefully review and refine animal handling and dosing procedures. 3. Re-analyze plasma samples and review the analytical method validation data. |
Data Presentation
Table 1: In Vitro Permeability and Efflux of Representative Indole Acetamide Derivatives
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Human Intestinal Absorption Prediction |
| Propranolol (High Permeability Control) | 25.2 ± 2.1 | 23.8 ± 1.9 | 0.9 | High |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 | Low |
| Compound X (Unformulated) | 1.2 ± 0.3 | 5.8 ± 0.9 | 4.8 | Low to Moderate |
| Compound X (Lipid Formulation) | 6.5 ± 0.8 | 12.1 ± 1.5 | 1.9 | Moderate to High |
| Compound Y (Unformulated) | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.9 | Low |
| Compound Y + P-gp Inhibitor | 3.1 ± 0.5 | 3.3 ± 0.6 | 1.1 | Moderate |
*Data are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) - Unformulated | Oral Administration (10 mg/kg) - Lipid Formulation |
| Cmax (ng/mL) | 150 ± 25 | 25 ± 8 | 120 ± 30 |
| Tmax (h) | 0.1 | 1.0 | 0.5 |
| AUC₀-t (ng·h/mL) | 300 ± 50 | 75 ± 20 | 450 ± 90 |
| Absolute Bioavailability (%) | - | 2.5% | 15% |
*Data are presented as mean ± standard deviation (n=3 rats per group).
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold.
-
Compound Preparation: Prepare dosing solutions of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Assay:
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio as Papp(B-A) / Papp(A-B).[6][7]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days before the study.[12][13]
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.[13][15]
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[12][17]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC). Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[14]
Mandatory Visualization
Caption: Factors Affecting Oral Bioavailability.
Caption: Experimental Workflow for Bioavailability Assessment.
Caption: Key Cellular Pathways Affecting Bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. | Affecting Intestinal First Pass Metabolism Processes of Orally Administered Drugs by Pharmaceutical Methodology: The Cannabinoids Paradigm | Cannabinoids Research [cannabinoids.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 13. 2.6. Pharmacokinetic Studies [bio-protocol.org]
- 14. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 15. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency of N-Acetamide Indole Analogs at Melatonin Receptors: A Data-Driven Guide
This guide provides a comparative analysis of the binding affinities of several prominent N-acetamide indole analogs that target melatonin receptors (MT1 and MT2). These receptors are a class of G-protein coupled receptors (GPCRs) integral to regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The data presented herein is essential for researchers and professionals in drug development focused on neurological and sleep-related disorders.
Quantitative Comparison of Binding Affinity
The potency of N-acetamide indole analogs is frequently quantified by their binding affinity (Ki) for the MT1 and MT2 receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for several key compounds, providing a direct comparison of their potency and selectivity.
| Compound | N-Acetamide Indole Analog | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |
| Melatonin | Endogenous Ligand | 0.2 - 0.7 | 0.1 - 1.0 | ~1 |
| Ramelteon | Selective MT1/MT2 Agonist | 0.014 | 0.112 | 8 |
| Tasimelteon | Dual Melatonin Receptor Agonist | 0.3 | 0.1 | 0.33 |
| Agomelatine | MT1/MT2 Agonist & 5-HT2C Antagonist | 0.1 | 0.12 | 1.2 |
Experimental Protocols
The binding affinity data presented in this guide is predominantly derived from competitive radioligand binding assays. This standard method allows for the precise quantification of a compound's ability to displace a high-affinity radiolabeled ligand from its receptor.
Protocol: Melatonin Receptor Radioligand Binding Assay
-
Source of Receptors: Cell membranes are prepared from stable cell lines (e.g., HEK293 or CHO cells) engineered to express high levels of either human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radiolabeled agonist, is used to label the melatonin receptors.
-
Assay Buffer: The experiment is conducted in a buffer solution, typically Tris-HCl, containing appropriate ions (e.g., MgCl₂) to ensure optimal receptor binding conditions.
-
Competitive Binding: A constant, low concentration of 2-[¹²⁵I]iodomelatonin is incubated with the receptor-containing cell membranes. This incubation is performed in the presence of varying concentrations of the unlabeled N-acetamide indole analog being tested (the "competitor").
-
Incubation: The mixture is incubated, typically for 60-90 minutes at 37°C, to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound 2-[¹²⁵I]iodomelatonin, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the canonical signaling pathway for MT1/MT2 receptors and the general workflow of the competitive binding assay used to determine the potency of the compared analogs.
Caption: Canonical Gi-coupled signaling pathway for MT1/MT2 melatonin receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
A Comparative Guide to Validating the Anticancer Activity of N-[(1H-indol-5-yl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anticancer activity of the novel compound N-[(1H-indol-5-yl)methyl]acetamide. Due to the limited availability of public data on this specific molecule, we propose a comprehensive experimental plan. The performance of this compound will be hypothetically benchmarked against a selection of established indole-based anticancer agents with published efficacy data. This guide offers detailed experimental protocols and data presentation structures to facilitate a thorough and objective evaluation.
Indole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural and synthetic molecules with significant therapeutic potential.[1][2] In oncology, the indole scaffold is a "privileged structure," integral to several FDA-approved drugs such as Vinca alkaloids (vinblastine, vincristine), and targeted therapies like sunitinib and osimertinib.[3][4] These agents exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.[2][3]
The proposed validation of this compound aims to determine its cytotoxic and apoptotic potential against a panel of cancer cell lines and to elucidate its mechanism of action.
Comparative Anticancer Efficacy of Indole Derivatives
The following table summarizes the reported in vitro anticancer activities of several indole derivatives against various cancer cell lines. This data will serve as a benchmark for evaluating the potential of this compound.
| Compound/Drug | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Hypothetical Data for this compound | MCF-7 (Breast) | MTT | To be determined | |
| A549 (Lung) | MTT | To be determined | ||
| HeLa (Cervical) | MTT | To be determined | ||
| HT-29 (Colon) | MTT | To be determined | ||
| Comparator: Compound 7d | HeLa (Cervical) | MTT | 0.52 | [5] |
| MCF-7 (Breast) | MTT | 0.34 | [5] | |
| HT-29 (Colon) | MTT | 0.86 | [5] | |
| Comparator: Compound 5f | MCF-7 (Breast) | MTT | 13.2 | [6] |
| MDA-MB-468 (Breast) | MTT | 8.2 | [6] | |
| Comparator: Compound 5r | HeLa (Cervical) | MTT | 16.12 | [7] |
| MCF-7 (Breast) | MTT | 12.54 | [7] | |
| HepG2 (Liver) | MTT | 10.56 | [7] | |
| Comparator: Compound 10b | A549 (Lung) | MTT | 0.12 | [4] |
| K562 (Leukemia) | MTT | 0.01 | [4] | |
| Comparator: Doxorubicin (Standard) | MCF-7 (Breast) | MTT | Varies | Widely Reported |
Proposed Experimental Validation Plan
To ascertain the anticancer profile of this compound, a multi-faceted experimental approach is proposed. This plan is designed to assess its cytotoxic effects, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and to identify the molecular pathways it modulates.
Experimental Workflow
The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound.
Caption: Proposed workflow for validating the anticancer activity of this compound.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and other relevant signaling pathways.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p53) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Potential Signaling Pathways Modulated by Indole Derivatives
Many indole-based anticancer agents function by inducing apoptosis. The intrinsic apoptotic pathway is a common target. The following diagram illustrates a simplified version of this pathway, which should be investigated for this compound.
Caption: A potential signaling pathway for indole-induced apoptosis.
Conclusion
This guide outlines a systematic approach to validate the anticancer activity of this compound. By employing the detailed protocols for in vitro cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate robust data. Comparing these findings with the established benchmarks of other indole derivatives will provide a clear perspective on the compound's therapeutic potential. The subsequent investigation of key signaling pathways through western blotting will be crucial in elucidating its mechanism of action, a critical step in the drug development pipeline. The successful completion of this validation plan will provide the necessary evidence to determine if this compound warrants further preclinical and clinical investigation as a novel anticancer agent.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. revvity.com [revvity.com]
- 5. scispace.com [scispace.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Landscape of N-[(1H-indol-5-yl)methyl]acetamide: A Comparative Analysis
An in-depth analysis of available scientific literature reveals a significant gap in the understanding of the specific biological targets of N-[(1H-indol-5-yl)methyl]acetamide. While the indole acetamide scaffold is a recurring motif in a diverse array of biologically active molecules, specific data detailing the mechanism of action and molecular targets for this particular compound remains elusive. This guide aims to provide a comparative framework by examining the known biological targets of structurally related indole acetamide derivatives, offering potential avenues for future investigation of this compound.
The Indole Acetamide Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a prominent feature in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. When combined with an acetamide functional group, this scaffold gives rise to a class of molecules with diverse biological functions, ranging from anticancer to anti-infective properties. The specific biological activity is heavily influenced by the substitution pattern on both the indole ring and the acetamide moiety.
Comparative Analysis of Structurally Related Indole Acetamide Derivatives
To provide a context for the potential biological activities of this compound, this section summarizes the known targets and experimental data for structurally analogous compounds.
Tubulin Polymerization Inhibitors
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] These compounds induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cell lines.
Table 1: Antiproliferative Activity of Tubulin Polymerization Inhibitors
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 7d | HeLa | 0.52 |
| MCF-7 | 0.34 | |
| HT-29 | 0.86 |
Data from[2]
KRASG12C Inhibitors
N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides have been discovered as covalent inhibitors of the KRASG12C mutant, a key driver in several cancers.[3] These compounds form a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein, thereby inhibiting its downstream signaling.
PfATP4 Inhibitors (Antimalarial)
N-acetamide indoles have been characterized as inhibitors of the Plasmodium falciparum ATPase4 (PfATP4), a crucial ion pump in the malaria parasite.[4] Inhibition of PfATP4 disrupts sodium ion homeostasis in the parasite, leading to its death.
Cholecystokinin 1 (CCK1) Receptor Agonists
A complex triazolobenzodiazepinone derivative containing an indol-3-ylmethyl group has been identified as a potent and selective agonist of the cholecystokinin 1 (CCK1) receptor, with potential applications in the treatment of obesity.[5]
Xanthine Oxidase Inhibitors
Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and a target for the treatment of gout.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and comparison of biological data. Below are representative protocols for assays relevant to the targets discussed above.
Tubulin Polymerization Assay
Objective: To determine the effect of a compound on the polymerization of tubulin in vitro.
Method:
-
Purified tubulin is kept on ice in a glutamate-based buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution.
-
The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.
-
The polymerization of tubulin into microtubules is initiated by the temperature shift and monitored by the increase in absorbance at 340 nm over time.
-
Known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) of tubulin polymerization are used as controls.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the research.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Indole-Based Acetamides
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with an acetamide functionality, it gives rise to a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various N-[(1H-indol-yl)methyl]acetamide derivatives and related analogs, supported by experimental data and protocols.
Comparative Analysis of Biological Activities
The versatility of the indole-acetamide scaffold is evident in its wide range of biological targets. The following sections summarize the key SAR findings for different therapeutic areas.
Anticancer Activity: Tubulin Polymerization Inhibitors
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been investigated as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer.[1][2]
Key SAR Insights:
-
Substitution on the Pyrazole/Triazole Ring: The nature and position of substituents on the pyrazole or triazole ring, attached at the 2-position of the acetamide, significantly influence antiproliferative activity.
-
Optimal Substitution: Compound 7d , featuring a 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl moiety, demonstrated the most potent activity against HeLa, MCF-7, and HT-29 cancer cell lines.[1]
-
Impact of Electron-Donating vs. Electron-Withdrawing Groups: The data suggests that a balance of electronic and steric factors on the heterocyclic ring is crucial for potent inhibition.
| Compound | R (Substitution on Pyrazole/Triazole) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |
| 7a | 1H-pyrazol-1-yl | >30 | >30 | >30 |
| 7d | 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |
| 7g | 4-bromo-1H-pyrazol-1-yl | 2.76 | 2.21 | 3.54 |
| 7j | 3,5-dimethyl-1H-pyrazol-1-yl | 1.89 | 1.52 | 2.13 |
| 7m | 1H-1,2,4-triazol-1-yl | >30 | >30 | >30 |
| Colchicine | (Positive Control) | 0.08 | 0.06 | 0.11 |
Data extracted from literature.[1]
Antihyperglycemic Activity: α-Amylase Inhibitors
Indole-3-acetamides have been synthesized and evaluated for their potential as antihyperglycemic agents through the inhibition of α-amylase.[3]
Key SAR Insights:
-
Substitutions on the Phenyl Ring of the Amide: The electronic nature of substituents on the N-phenyl ring plays a critical role in the inhibitory activity.
-
Electron-Withdrawing Groups: Compounds with strongly electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), at the para position of the phenyl ring exhibited the most potent α-amylase inhibition.
-
Halogen Substitution: Halogen substituents also conferred significant inhibitory activity, with potency generally following the order: F > Cl > Br.
| Compound | Substitution on N-phenyl ring | α-Amylase IC₅₀ (μM) |
| 6 | 4-Nitrophenyl | 1.12 ± 0.12 |
| 11 | 4-(Trifluoromethyl)phenyl | 1.09 ± 0.11 |
| 15 | 4-Fluorophenyl | 1.15 ± 0.13 |
| 18 | 4-Chlorophenyl | 1.21 ± 0.15 |
| Acarbose | (Standard) | 0.92 ± 0.40 |
Data extracted from literature.[3]
Anti-HIV Activity: Tat-Mediated Transcription Inhibitors
Derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide linkage have been identified as potent inhibitors of HIV-1 Tat-mediated transcription.[4]
Key SAR Insights:
-
Acetamide Moiety is Crucial: The presence of the acetamide group is a key feature for potent antiviral activity.
-
Substitutions on the Phenyl Ring: Modifications on the N-phenyl ring of the acetamide group significantly impact efficacy. The specific substitutions leading to the most potent compounds (9 and 13) were not detailed in the abstract but were central to the SAR study.
| Compound | Description | HIV-1 Infectivity EC₅₀ (μM) |
| 9 | 1,3,4-oxadiazole derivative with indole and acetamide | 0.17 |
| 13 | 1,3,4-oxadiazole derivative with indole and acetamide | 0.24 |
Data extracted from literature.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the cited studies.
Antiproliferative Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: HeLa, MCF-7, and HT-29 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (e.g., 0.1, 0.5, 2.5, 12.5, and 30 μM) for a specified period (e.g., 48 hours). Colchicine is often used as a positive control.[1]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of compounds on the α-amylase enzyme.[3]
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The test compounds at various concentrations are pre-incubated with the α-amylase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction, and the incubation continues for another period (e.g., 15 minutes).
-
Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.[3]
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for iterative structure-activity relationship studies.
Proposed Mechanism of Tubulin Polymerization Inhibitors
Caption: The proposed mechanism of action for indole-acetamide based tubulin inhibitors.[1][2]
HIV-1 Tat-Mediated Transcription Inhibition
Caption: Inhibition of HIV-1 Tat-mediated transcription by indole-acetamide derivatives.[4]
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives with Clinically Approved Tubulin Inhibitors
A detailed guide for researchers and drug development professionals on the preclinical data of a novel class of indole-based tubulin polymerization inhibitors, with a direct comparison to established clinical agents.
This guide provides a comprehensive comparison of a novel synthetic compound, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (a derivative of N-[(1H-indol-5-yl)methyl]acetamide), with well-established clinical drugs that target tubulin polymerization. The analysis is based on available preclinical data, focusing on anti-proliferative activity and mechanism of action.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Recently, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization, a critical process in cell division and a validated target for cancer chemotherapy.[1][2] This guide will focus on a particularly active derivative from this series, compound 7d , and compare its preclinical performance with clinically used tubulin inhibitors such as Paclitaxel and Vincristine.
Mechanism of Action: Targeting Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it an effective strategy for cancer treatment.
Clinical drugs that target tubulin are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like Vincristine). The novel indole acetamide derivatives, including compound 7d, have been shown to inhibit tubulin polymerization, placing them in the category of microtubule-destabilizing agents, similar to Vincristine and colchicine.[1][2]
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Independent Verification of N-substituted Indole Acetamide Derivatives as Tubulin Polymerization Inhibitors: A Comparative Analysis
An objective comparison of a novel N-substituted indole acetamide derivative against established tubulin polymerization inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the quest for novel anticancer agents, compounds that target microtubule dynamics have proven to be highly effective. This guide provides an independent verification of the mode of action of a promising N-substituted indole acetamide derivative, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, hereafter referred to as Compound 7d, as a tubulin polymerization inhibitor. Its performance is compared with the well-established microtubule-targeting agents, Colchicine and Paclitaxel.
Mechanism of Action: Interference with Microtubule Dynamics
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, motility, and intracellular transport.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. Disruption of this dynamic process by small molecules can lead to cell cycle arrest and apoptosis, making it a key strategy in cancer therapy.
Compound 7d , like colchicine, is proposed to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization. In contrast, Paclitaxel stabilizes microtubules by binding to a different site on β-tublin, promoting polymerization and inhibiting depolymerization. This interference with microtubule dynamics by all three compounds ultimately triggers the mitotic spindle checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis and Bioactivity of Indole-Acetamide Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic methodologies and biological activities of selected N-substituted indole-acetamide derivatives. The following sections provide detailed experimental data and protocols to assess the reproducibility and performance of these compounds.
Due to the limited availability of specific research on the synthesis and bioactivity of N-[(1H-indol-5-yl)methyl]acetamide, this guide focuses on a closely related and well-documented analogue: N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. These compounds have been synthesized and evaluated for their potential as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.
Comparative Analysis of Synthetic Yields
The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives is a multi-step process. The final step involves the reaction of 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide with various pyrazole derivatives. The yields of these final products are crucial for assessing the efficiency and reproducibility of the synthesis.
| Compound ID | Yield (%) | Reference |
| 7h | 72 | [1] |
| 8b | 80 | [2] |
| 8c | 90 | [2] |
In Vitro Antiproliferative Activity
The synthesized compounds were evaluated for their antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values are presented below. A lower IC50 value indicates higher potency.
| Compound ID | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) | Reference |
| 7d | 0.52 | 0.34 | 0.86 | [1][3] |
| 7c | >40 | >40 | >40 | [1] |
| 7f | 1.82 | 1.24 | 2.36 | [1] |
| 7i | 6.68 | 4.52 | 5.16 | [1] |
Experimental Protocols
General Procedure for the Preparation of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (6a–6k)
To a solution of 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline (1 mmol) in dichloromethane (10 ml), triethylamine (1 mmol) and chloroacetyl chloride (1.2 mmol) were sequentially added at 0 °C. The reaction mixture was then stirred at room temperature for 3 hours. Following the completion of the reaction, the solvent was removed under reduced pressure to yield the crude product, which was used in the next step without further purification.[1]
General Procedure for the Preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a–7r)
A mixture of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), the appropriate pyrazole derivative (1.2 mmol), and K2CO3 (1.5 mmol) in acetonitrile (8 ml) was refluxed at 85 °C for 8 hours. After the reaction was complete, the solvent was evaporated. Water was added to the residue, and the mixture was extracted with ethyl acetate (3 x 50 ml). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude product was purified by column chromatography.[1]
Antiproliferative Activity Assay
The in vitro antiproliferative activities of the synthesized compounds against HeLa, MCF-7, and HT-29 cancer cell lines were determined using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The IC50 values were then calculated from the dose-response curves.[1][3]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of compound 7d as a tubulin polymerization inhibitor leading to apoptosis.
Logical Relationship of Bioactivity
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking a Novel Indole Acetamide Against Standard-of-Care Tubulin Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] This guide focuses on benchmarking the therapeutic potential of a representative indole acetamide derivative, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, hereafter referred to as Indole Acetamide 7d , against established standard-of-care tubulin inhibitors. Due to a lack of publicly available data for N-[(1H-indol-5-yl)methyl]acetamide, this closely related analogue, which has demonstrated potent anticancer activity, has been selected for this analysis.
Indole Acetamide 7d, like many other indole derivatives, has been identified as a tubulin polymerization inhibitor, a mechanism shared with widely used chemotherapeutic agents.[3] These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][4][5][6] This guide provides a comparative analysis of the in vitro efficacy of Indole Acetamide 7d against two standard-of-care tubulin inhibitors, Paclitaxel and Colchicine, across several cancer cell lines.
Quantitative Performance Comparison
The in vitro cytotoxic activity of Indole Acetamide 7d was evaluated against human cervical cancer (HeLa), breast cancer (MCF-7), and colorectal adenocarcinoma (HT-29) cell lines. The half-maximal inhibitory concentration (IC50) values are presented below in comparison to Paclitaxel and Colchicine.
| Compound | Mechanism of Action | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) |
| Indole Acetamide 7d | Tubulin Polymerization Inhibitor | 0.52[3] | 0.34[3] | 0.86[3] |
| Paclitaxel (Standard of Care) | Microtubule Stabilizer | ~0.005-0.112[7][8] | ~0.0035[9] | N/A |
| Colchicine (Standard of Care) | Tubulin Polymerization Inhibitor | N/A | ~10.41[10] | ~0.012-0.056[11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density. "N/A" indicates that directly comparable data was not available in the searched literature.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-[(1H-indol-5-yl)methyl]acetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N-[(1H-indol-5-yl)methyl]acetamide, a compound featuring both an indole and an acetamide functional group. Adherence to these procedures is essential for minimizing risks and ensuring compliance with regulatory standards.
I. Immediate Safety Considerations
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile rubber gloves with a minimum layer thickness of 0.11 mm.[1]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
II. Quantitative Data Summary
The following table summarizes key hazard and disposal information derived from related compounds, which should be used as a precautionary guide for this compound.
| Parameter | Indole | Acetamide | N-Methylacetamide | General Recommendation for this compound |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life)[4] | H351 (Suspected of causing cancer)[1][5] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360 (May damage fertility or the unborn child)[6] | Treat as a hazardous substance with potential for toxicity, skin/eye irritation, and long-term health effects. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[4] | Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation.[7] | Dispose of contents/container to an approved waste disposal plant.[2][3] | Do not dispose of in general waste or down the drain. All waste must be handled as hazardous chemical waste. |
| Accidental Release Measures | Cover drains. Collect, bind, and pump off spills. Take up carefully. Dispose of properly. Avoid generation of dusts.[4] | Ventilate area. Wipe up the spill, place in a sealed bag or container, and dispose. Wash spill site after material pickup is complete.[8][9] | Sweep up and shovel into suitable containers for disposal.[2] | In case of a spill, evacuate the area, ensure proper ventilation, and wear appropriate PPE. Absorb spills with an inert material and place in a sealed, labeled container for hazardous waste disposal. |
III. Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste.
Methodology for Waste Collection and Disposal:
-
Containerization:
-
Place waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a designated, sealable, and chemically resistant waste container.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Storage:
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the accurate chemical name and any available safety information.
-
Follow all institutional and regulatory procedures for the handover of the waste.
-
-
Decontamination:
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on the properties of related chemical compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. flinnsci.com [flinnsci.com]
Personal protective equipment for handling N-[(1H-indol-5-yl)methyl]acetamide
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for N-[(1H-indol-5-yl)methyl]acetamide. The following guidance is based on the safety profiles of similar indole and acetamide compounds and established laboratory safety protocols. Researchers must conduct a thorough risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] The following table summarizes the required PPE for handling this compound, categorized by the level of protection.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-1989 or equivalent | Protects eyes from splashes and airborne particles.[3] |
| Face Shield | Worn over safety goggles | Required for procedures with a high risk of splashing or explosion.[3] | |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM D6978 or equivalent | Provides resistance to a broad range of chemicals.[3][4] Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Nomex® or 100% cotton | Protects skin and clothing from spills. Must be fully buttoned.[3] |
| Chemical-Resistant Apron | Provides an additional layer of protection against splashes. | ||
| Respiratory Protection | Fume Hood | All handling of the solid and its solutions should occur within a certified chemical fume hood.[5][6] | |
| Respirator | NIOSH/MSHA approved | Required if engineering controls are insufficient to control exposure to dust or aerosols.[3] | |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects.[5][7] |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is unavailable, related compounds suggest potential hazards. A thorough risk assessment should be conducted before any new experimental procedure.
Potential Hazards of Structurally Similar Compounds:
| Hazard Class | Potential Effects | Precautionary Statements (Based on Analogs) |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Reproductive Toxicity | May damage fertility or the unborn child (based on N-Methylacetamide). | P201: Obtain special instructions before use.[8][10] P202: Do not handle until all safety precautions have been read and understood.[8][11] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area.[9] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety and maintaining the chemical's integrity.[6]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Detailed Protocol for Handling:
-
Preparation:
-
Weighing and Solution Preparation:
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.[5]
-
Use anti-static weighing paper or a weighing boat.
-
Slowly add the compound to the desired solvent. If the dissolution is exothermic, add the compound in small portions.
-
Ensure the container is securely capped after use.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[6]
-
The label should include the chemical name, date received, and any known hazards.[6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Maintain an accurate chemical inventory.[6]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow:
Caption: Chemical waste disposal workflow.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weighing paper, and gloves should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a labeled, sealed, and chemical-resistant container. Do not mix with other waste streams.[8]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag or container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.
-
Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.
-
-
Final Disposal:
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most current chemical safety information.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. youthfilter.com [youthfilter.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Best Practices for Handling and Storing Research Chemicals - RC-KING [rc-klng.co]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
